(7-Methyl-1H-indazol-5-YL)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(7-methyl-1H-indazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-7(5-12)3-8-4-10-11-9(6)8/h2-4,12H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISJVZYFIFAYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304916 | |
| Record name | 7-Methyl-1H-indazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220040-12-9 | |
| Record name | 7-Methyl-1H-indazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-1H-indazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 7-Methyl-1H-Indazole Scaffold: A Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to (7-Methyl-1H-indazol-5-YL)methanol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity and synthetic accessibility.[1][2] This guide focuses on a key derivative, this compound, a critical building block for developing novel therapeutics. We provide a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in modern drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their research and development programs.
The indazole ring system, a fusion of benzene and pyrazole, is a prominent heterocycle in numerous pharmacologically active compounds.[2][3] Its rigid structure and capacity for critical hydrogen bonding interactions have established it as a highly valued scaffold in drug design.[1] Among its derivatives, the 7-methyl-1H-indazole moiety has gained significant traction. The methyl group at the 7-position can enhance metabolic stability, modulate solubility, and provide a vector for further structural modification, thereby refining the pharmacological profile of drug candidates.[1] this compound, in particular, serves as a versatile synthon, incorporating a reactive hydroxymethyl group that allows for straightforward elaboration into more complex target molecules.
Physicochemical Properties and Characterization
A precise understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. This compound is characterized by the data summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molecular Weight | 162.19 g/mol | [5] |
| CAS Number | 1220040-12-9 | [6][7][8] |
| InChI Key | ASOJENREUJHTMD-UHFFFAOYSA-N | [5] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in various organic solvents | [9] |
Analytical Characterization
Structural confirmation is typically achieved through standard analytical techniques. While specific spectra for this exact compound are not publicly available, related indazole structures are well-characterized.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons on the indazole core, the methyl group singlet, the methylene protons of the methanol group, and the exchangeable N-H and O-H protons. ¹³C NMR would similarly provide a unique fingerprint of the carbon skeleton.[10][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement corresponding to the molecular formula C₉H₁₀N₂O.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached from commercially available precursors. A common and efficient strategy involves the functionalization of a pre-existing 7-methyl-1H-indazole core, such as 5-bromo-7-methyl-1H-indazole.[14] The following protocol outlines a plausible and robust synthetic route.
Experimental Protocol: Synthesis via Formylation and Reduction
This two-step process provides a reliable method for introducing the hydroxymethyl group at the 5-position.
Step 1: Vilsmeier-Haack Formylation of 7-Methyl-1H-Indazole
-
System Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) to 0°C.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5°C. This exothermic reaction forms the Vilsmeier reagent in situ.
-
Causality: The Vilsmeier reagent is a potent electrophile required for the formylation of the electron-rich indazole ring system. Precise temperature control is crucial to prevent degradation of the reagent and unwanted side reactions.
-
-
Substrate Addition: Add 7-Methyl-1H-indazole to the flask and allow the mixture to warm to room temperature, then heat to 60-70°C for several hours until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to precipitate the aldehyde product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield 7-methyl-1H-indazole-5-carbaldehyde.
Step 2: Reduction of the Aldehyde to the Alcohol
-
System Setup: Suspend the 7-methyl-1H-indazole-5-carbaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask at 0°C.
-
Reducing Agent Addition: Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Causality: Sodium borohydride is a selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic indazole core. Its mild nature and ease of handling make it ideal for this transformation.
-
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor by TLC.
-
Workup: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure.
-
Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford this compound. Further purification can be achieved via column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Applications in Drug Discovery
This compound is not typically a final drug product but rather a crucial intermediate. The hydroxymethyl group serves as a chemical handle for constructing more complex molecules, making it invaluable in lead optimization campaigns.
Role as a Key Building Block
The 7-methyl-indazole scaffold is a key component in numerous potent and selective kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] For instance, derivatives of 7-methyl-indazole have been investigated as CGRP receptor antagonists for the treatment of migraines.[9] In this context, the methanol derivative allows for ether or ester linkages, or it can be oxidized to an aldehyde or carboxylic acid for further derivatization to explore the structure-activity relationship (SAR).
Target Pathway: Kinase Inhibition
Many indazole-based drugs function as ATP-competitive kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Indazole derivatives can mimic the purine core of ATP, binding to the kinase active site and blocking downstream signaling.
Caption: Mechanism of action for indazole-based kinase inhibitors.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for heterocyclic aromatic compounds and alcohols should be followed.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[15][16][17] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust or contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a synthetically valuable building block that provides access to a wide range of complex molecules. Its importance is underscored by the continued success of the 7-methyl-indazole scaffold in yielding potent and selective drug candidates.[1] Future research will likely focus on developing more efficient and greener synthetic routes to this intermediate and expanding its application to novel biological targets.[1] The synthetic tractability and favorable properties of this scaffold ensure its continued prominence in future drug discovery campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (7-Methyl-1H-indazol-5-yl)-methanol [sigmaaldrich.com]
- 5. (1-Methyl-1H-indazol-5-YL)methanol | 1092961-11-9 | Benchchem [benchchem.com]
- 6. 1220040-12-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 1220040-12-9 [amp.chemicalbook.com]
- 8. This compound | 1220040-12-9 [chemicalbook.com]
- 9. Buy 7-methyl-1H-indazole | 3176-66-7 [smolecule.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. chemimpex.com [chemimpex.com]
- 15. methanex.com [methanex.com]
- 16. fishersci.com [fishersci.com]
- 17. chemos.de [chemos.de]
An In-depth Technical Guide to the Structural Elucidation of (7-Methyl-1H-indazol-5-YL)methanol
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (7-Methyl-1H-indazol-5-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, known to be a core component in a variety of pharmacologically active agents.[1][2][3] This document outlines a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a mere recitation of techniques, this guide delves into the causal logic behind experimental choices and data interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Significance of the Indazole Moiety
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] The specific molecule of interest, this compound, incorporates key structural features—a bicyclic aromatic indazole core, a methyl group, and a hydroxymethyl substituent—that offer potential for diverse biological interactions and further chemical modification. Accurate and unambiguous structural characterization is a critical first step in understanding its structure-activity relationship (SAR) and advancing its potential as a therapeutic agent.
This guide will systematically walk through the essential analytical techniques required to confirm the identity and purity of this compound. We will explore how each technique provides a unique piece of the structural puzzle, and how, when combined, they offer a definitive and robust elucidation.
The Synthetic Pathway: A Plausible Route
While various synthetic routes to substituted indazoles exist, a common and effective method involves the cyclization of appropriately substituted hydrazones. For this compound, a plausible synthesis could be envisioned starting from a substituted nitro-toluene derivative, as outlined in the workflow below. The final step would involve the reduction of a corresponding ester or aldehyde to the primary alcohol.
Caption: Plausible synthetic workflow for this compound.
Spectroscopic Characterization: A Multi-faceted Approach
The structural elucidation of an organic molecule is rarely accomplished with a single technique. A combination of spectroscopic methods is essential for a comprehensive and unambiguous assignment.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[7] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
3.1.1. ¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH and -NH).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | NH | The indazole N-H proton is typically deshielded and appears as a broad singlet. |
| ~8.0 | s | 1H | H-3 | The proton at position 3 of the indazole ring. |
| ~7.5 | s | 1H | H-4 | Aromatic proton on the benzene ring portion. |
| ~7.1 | s | 1H | H-6 | Aromatic proton on the benzene ring portion. |
| ~5.3 | t | 1H | CH₂ -OH | The hydroxyl proton, which will likely couple to the adjacent methylene protons (triplet). |
| ~4.6 | d | 2H | CH₂ -OH | The methylene protons of the hydroxymethyl group, coupled to the hydroxyl proton. |
| ~2.5 | s | 3H | CH₃ | The methyl group protons at position 7, appearing as a singlet. |
Note: The exact chemical shifts and coupling constants are predictive and may vary based on solvent and experimental conditions.
3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Experimental Protocol: The sample preparation is the same as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired, where each unique carbon atom appears as a single line.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | C-7a | Quaternary carbon at the ring junction. |
| ~135 | C-3 | Carbon at position 3 of the indazole ring. |
| ~133 | C-5 | Carbon bearing the hydroxymethyl group. |
| ~127 | C-3a | Quaternary carbon at the ring junction. |
| ~122 | C-7 | Carbon bearing the methyl group. |
| ~120 | C-4 | Aromatic CH carbon. |
| ~115 | C-6 | Aromatic CH carbon. |
| ~63 | C H₂-OH | Methylene carbon of the hydroxymethyl group. |
| ~16 | C H₃ | Methyl carbon at position 7. |
Note: These are approximate chemical shifts based on known data for similar indazole structures.
3.1.3. 2D NMR Techniques for Unambiguous Assignments
To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Caption: Integrated NMR workflow for structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[6] It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) is a suitable method.
-
Ionization: ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition.
Expected Mass Spectrometry Data:
The molecular formula of this compound is C₉H₁₀N₂O.
| Parameter | Expected Value |
| Molecular Weight | 162.19 g/mol |
| Exact Mass | 162.0793 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 163.0866 |
The observation of a prominent ion at m/z 163.0866 in the ESI-MS spectrum would strongly support the proposed structure. Further fragmentation in MS/MS experiments could reveal characteristic losses, such as the loss of water (-18 Da) or the hydroxymethyl group (-31 Da), providing further structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[8]
Experimental Protocol:
-
Sample Preparation: A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3200-3100 (broad) | N-H stretch | Indazole (-NH) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |
| 1620-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Primary alcohol |
The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, while the N-H stretch of the indazole ring would also be expected in this region.
X-ray Crystallography: The Definitive Solid-State Structure
While spectroscopic methods provide a wealth of information about the structure in solution, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[9]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a 3D model of the molecule.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy, complemented by 2D experiments, provide the detailed framework of the molecule's connectivity. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy identifies the key functional groups. Finally, where possible, X-ray crystallography offers the ultimate confirmation of the solid-state structure. By following the integrated and self-validating workflow presented in this guide, researchers can confidently and accurately determine the structure of this and other related heterocyclic compounds, paving the way for further investigation into their chemical and biological properties.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. journals.iucr.org [journals.iucr.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. rsc.org [rsc.org]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 8. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1220040-12-9|this compound|BLD Pharm [bldpharm.com]
- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of (7-Methyl-1H-indazol-5-YL)methanol: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of the Indazole Scaffold in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents.[3][4] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[5] The commercial success of drugs such as Niraparib (a PARP inhibitor for ovarian cancer) and Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) underscores the therapeutic potential embedded within this heterocyclic framework.[3]
The precise functionalization of the indazole core is paramount in dictating the pharmacological profile of the resulting molecule. Substituents modulate factors such as target affinity, selectivity, and pharmacokinetic properties. (7-Methyl-1H-indazol-5-YL)methanol is a key intermediate in the synthesis of more complex indazole-based drug candidates. A thorough understanding of its spectroscopic and structural characteristics is therefore not merely an academic exercise, but a critical prerequisite for ensuring the integrity of downstream compounds and accelerating drug development timelines.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a comprehensive, expertly predicted dataset based on established principles of spectroscopy and analysis of closely related, published analogues. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind the expected spectral features. Furthermore, we will outline a standard protocol for its synthesis, which is crucial for understanding potential process-related impurities.
Predicted Spectroscopic Data and Interpretation
A meticulous analysis of the structure of this compound allows for the prediction of its key spectroscopic features. The following sections detail the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectra, along with a thorough interpretation based on fundamental principles and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | N-H | The acidic proton on the indazole nitrogen is expected to be a broad singlet at a downfield chemical shift, characteristic of N-H protons in heterocyclic systems. |
| ~8.0 | s | 1H | H-3 | The proton at position 3 of the indazole ring is a singlet and is typically found in this region for indazole scaffolds. |
| ~7.5 | s | 1H | H-4 | The aromatic proton at position 4 is a singlet due to the absence of adjacent protons and is deshielded by the aromatic ring current. |
| ~7.1 | s | 1H | H-6 | Similarly, the proton at position 6 is a singlet and its chemical shift is influenced by the adjacent methyl and methanol substituents. |
| ~5.3 | t, J ≈ 5.5 Hz | 1H | -OH | The hydroxyl proton of the methanol group is expected to be a triplet due to coupling with the adjacent methylene protons. The chemical shift can vary with concentration and temperature. |
| ~4.5 | d, J ≈ 5.5 Hz | 2H | -CH₂- | The methylene protons of the methanol group are a doublet due to coupling with the hydroxyl proton. |
| ~2.5 | s | 3H | -CH₃ | The methyl protons at position 7 will appear as a sharp singlet in the aliphatic region of the spectrum. |
Diagram 1: ¹H NMR Assignment Workflow
References
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the ¹H NMR Spectrum of (7-Methyl-1H-indazol-5-YL)methanol
Executive Summary
This technical guide provides an in-depth analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of (7-Methyl-1H-indazol-5-YL)methanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. We present a predicted ¹H NMR spectrum based on established principles and data from structurally analogous compounds, detail a robust experimental protocol for data acquisition, and offer insights into the spectral interpretation. The guide is structured to serve as a practical reference, blending theoretical principles with field-proven experimental methodology.
Introduction: The Role of NMR in Characterizing Indazole Scaffolds
Indazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] The precise characterization of their molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. This compound is a key building block, featuring a bicyclic aromatic system with multiple, distinct proton environments.
¹H NMR spectroscopy remains the most powerful and definitive tool for the structural elucidation of such organic molecules in solution.[2] By analyzing the chemical shift, integration, and multiplicity (splitting pattern) of each proton signal, we can map the complete proton framework of the molecule. This guide explains the expected ¹H NMR features of this compound, providing a predictive framework for researchers working with this compound and its derivatives.
Molecular Structure and Proton Environment Analysis
To accurately predict and interpret the ¹H NMR spectrum, a thorough analysis of the molecule's electronic structure is essential. The indazole ring system is aromatic, and the substituents—a methyl group, a methanol group, and the pyrazole ring itself—exert distinct electronic effects (inductive and resonance) that shield or deshield adjacent protons.[3]
The structure below labels the chemically non-equivalent protons, which are expected to produce distinct signals in the ¹H NMR spectrum.
Caption: Molecular structure with key protons labeled for NMR assignment.
-
N-H Proton (H1): This proton is attached to a nitrogen atom within an aromatic system. Its chemical shift is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4]
-
C3-H Proton: This proton is on the five-membered pyrazole ring. In substituted indazoles, the H3 proton typically appears as a sharp singlet in a downfield region, deshielded by the aromatic system and the adjacent nitrogen atom.[5]
-
Aromatic Protons (H4, H6): These protons are on the benzene portion of the indazole ring. H4 is ortho to the methyl group, and H6 is ortho to the methanol group. They are meta to each other, so only a very small 4-bond coupling (meta-coupling) might be observed, often resulting in sharp singlets or very narrowly split doublets.
-
Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a singlet. Its position is influenced by the adjacent aromatic ring.
-
Methylene Protons (-CH₂OH): These two protons are benzylic and adjacent to a hydroxyl group. They are expected to appear as a singlet. Coupling to the hydroxyl proton may occur under specific conditions (e.g., in ultra-dry DMSO), which would split this signal into a triplet.[6]
-
Hydroxyl Proton (-CH₂OH): Like the N-H proton, this signal's position is highly variable and often appears as a broad singlet due to rapid chemical exchange with the solvent.[1]
Predicted ¹H NMR Spectral Data
While an experimental spectrum for this specific molecule is not publicly cataloged, we can generate a highly accurate prediction based on published data for structurally similar compounds, such as 7-methyl-1H-indazole-3-carboxaldehyde and other substituted indazoles.[5][7] The following table summarizes the expected spectral parameters in DMSO-d₆, a common solvent for this class of compounds.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comments |
| N-H (H1) | ~13.1 | Broad Singlet (br s) | 1H | Typical for indazole N-H protons in DMSO-d₆.[8] Position is highly variable. |
| C3-H | ~8.10 | Singlet (s) | 1H | Characteristic downfield singlet for the H3 proton in the indazole system.[5][8] |
| C4-H | ~7.45 | Singlet (s) | 1H | Aromatic proton. Expected to be a singlet or narrow doublet due to negligible coupling with H6. |
| C6-H | ~7.20 | Singlet (s) | 1H | Aromatic proton. Shielded relative to H4 due to the electron-donating effect of the adjacent -CH₂OH group. |
| -CH₂OH (hydroxyl) | ~5.40 | Triplet (t) or Broad Singlet | 1H | Position is solvent and concentration-dependent. May appear as a triplet if coupled to the adjacent CH₂ group. |
| -CH₂OH (methylene) | ~4.65 | Doublet (d) or Singlet | 2H | Benzylic protons.[6] Expected to be a doublet coupled to the OH proton. Often appears as a singlet if OH exchange is rapid. |
| -CH₃ | ~2.55 | Singlet (s) | 3H | Chemical shift is consistent with a methyl group on an indazole ring, similar to the value of 2.62 ppm seen for 7-methyl-1H-indazole-3-carboxaldehyde.[7] |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of this compound. Adherence to this protocol ensures reproducibility and data integrity.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
-
Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar organic compounds and for its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of exchangeable protons (N-H, O-H) which are often invisible in other solvents like CDCl₃ or D₂O.[1]
-
-
Dissolution: Vortex the vial for 30-60 seconds until the sample is fully dissolved. A gentle warming may be applied if necessary.
-
Internal Standard: Add 1-2 μL of a solution containing tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Note: High-quality modern spectrometers can also reference the residual solvent peak (DMSO-d₅ at ~2.50 ppm).[9]
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents magnetic field distortions.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a standard probe.
-
Causality: Higher field strengths (e.g., 400 MHz vs. 60 MHz) provide greater spectral dispersion, reducing the likelihood of signal overlap and simplifying interpretation.[2]
-
-
Tuning and Matching: Tune and match the probe to the resonant frequency of ¹H in the sample.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial function to correct the baseline for a flat, even appearance.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.
-
Integration: Integrate all signals, setting the integration of a well-resolved, non-exchangeable proton signal (e.g., the C3-H singlet) to 1.0.
-
Peak Picking: Identify and label the chemical shift of all significant peaks.
Caption: Experimental workflow for ¹H NMR spectrum acquisition.
Conclusion
The ¹H NMR spectrum of this compound provides a rich set of information for unambiguous structural confirmation. The key diagnostic signals include a downfield singlet for the H3 proton, two distinct singlets for the aromatic H4 and H6 protons, and characteristic signals for the methyl and methanol substituents. The labile N-H and O-H protons, observable in DMSO-d₆, complete the spectral picture. By following the detailed protocol outlined in this guide, researchers can confidently acquire and interpret high-quality ¹H NMR data, ensuring the structural integrity of this valuable chemical building block in their research and development endeavors.
References
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 9. scs.illinois.edu [scs.illinois.edu]
13C NMR analysis of (7-Methyl-1H-indazol-5-YL)methanol
An In-depth Technical Guide to the 13C NMR Analysis of (7-Methyl-1H-indazol-5-YL)methanol
Introduction
This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active agents. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, serves as an indispensable tool for this purpose. It provides a direct, non-destructive window into the carbon framework of a molecule, revealing the number of unique carbon environments, their electronic state, and their connectivity.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practices involved in the . It moves beyond a simple procedural list to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Section 1: Theoretical Foundations and Structural Considerations
The 13C NMR spectrum of this compound is dictated by its unique electronic and structural features. The molecule consists of a bicyclic indazole core, which is an aromatic system composed of a fused benzene and pyrazole ring. This core is substituted with a methyl group (-CH₃) at position 7 and a hydroxymethyl group (-CH₂OH) at position 5.
1.1 The Indazole Ring System The indazole ring system is aromatic, and its carbon atoms typically resonate in the aromatic region of the 13C NMR spectrum (approximately 110-150 ppm).[1] The fusion of the electron-rich pyrazole ring with the benzene ring creates a distinct electronic environment compared to simple benzene derivatives. The nitrogen atoms in the pyrazole moiety significantly influence the electron distribution and thus the chemical shifts of the adjacent carbons. For instance, carbons adjacent to nitrogen often experience varied shielding effects. Indazoles can exist in tautomeric forms, primarily the 1H and 2H tautomers.[2] For unsubstituted indazole in common NMR solvents like DMSO, the 1H tautomer is known to be the dominant form, a principle that generally extends to substituted derivatives.[2]
1.2 Substituent Effects The chemical shifts of the indazole core carbons are further modulated by the attached substituents:
-
Methyl Group (-CH₃) at C-7: This is an electron-donating group (EDG) through an inductive effect. It will cause a slight upfield shift (to lower ppm values) for the carbon it is attached to (C-7) and other nearby carbons in the benzene ring portion (ortho and para positions, i.e., C-6 and C-4). The methyl carbon itself will appear in the aliphatic region, typically between 10-25 ppm.[3]
-
Hydroxymethyl Group (-CH₂OH) at C-5: This group has a more complex effect. The methylene carbon (-CH₂) is attached to an electronegative oxygen atom, which deshields it, causing it to resonate significantly downfield in the aliphatic region (typically 50-90 ppm).[1] The group as a whole exerts a mild electron-withdrawing inductive effect on the aromatic ring, which can influence the chemical shifts of C-5 and its neighbors.
Based on the molecule's structure, which lacks internal planes of symmetry, all nine carbon atoms are chemically distinct and should produce nine unique signals in the 13C NMR spectrum.
Section 2: Experimental Methodology
A reliable 13C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol represents a self-validating system designed for high-quality data acquisition.
Sample Preparation Protocol
-
Analyte Quantity: For a standard 13C NMR experiment on a modern spectrometer (e.g., 400 MHz or higher), dissolve 50-100 mg of this compound.[4] While spectra can be obtained with less material, this concentration range ensures a good signal-to-noise ratio (S/N) within a reasonable experiment time (20-60 minutes).[4]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for indazole derivatives due to its high solubilizing power and its ability to form hydrogen bonds, which can sharpen N-H signals. Chloroform-d (CDCl₃) or Methanol-d₄ are also common alternatives. The solvent choice is critical as it provides the deuterium lock signal for the spectrometer.
-
Solvent Volume: Use a standard 5 mm NMR tube and add approximately 0.5-0.6 mL of the deuterated solvent.[5] This volume ensures that the sample height is sufficient to be within the detection region of the NMR probe's coil.[6]
-
Dissolution and Filtration: Dissolve the sample completely in the solvent, using a separate small vial if necessary.[4] Vigorous shaking or vortexing may be required. Once dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in broad, poorly resolved spectral lines.
-
Internal Standard: Add a small amount of an internal reference standard. For organic solvents like CDCl₃ and DMSO-d₆, Tetramethylsilane (TMS) is the universally accepted standard, with its signal defined as 0.00 ppm. A practical method is to add a single drop of TMS to a larger stock bottle of deuterated solvent (e.g., 25 mL) to avoid adding an excessive amount to the individual sample.[4]
NMR Data Acquisition
The following parameters are recommended for a standard proton-decoupled 13C experiment.
| Parameter | Recommended Value | Rationale & Causality |
| Spectrometer Frequency | ≥ 100 MHz (for a 400 MHz ¹H) | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | zgpg30 or zgdc30 | A standard pulse program with a 30° flip angle and proton decoupling. A 30° pulse, rather than 90°, allows for a shorter relaxation delay as the magnetization recovers faster, improving S/N over time, especially for quaternary carbons with long T₁ relaxation times.[7][8] |
| Spectral Width (SW) | 0 to 220 ppm | This range encompasses the expected chemical shifts for all carbon types, from aliphatic to aromatic and potential carbonyl impurities.[9] |
| Acquisition Time (AQ) | 1.0 - 4.0 s | A longer acquisition time provides better digital resolution, which is important for resolving closely spaced peaks.[8] |
| Relaxation Delay (D1) | 2.0 s | This delay allows for longitudinal relaxation of the carbon nuclei between pulses. A D1 of 2s, combined with a short AQ, is a good compromise for obtaining semi-quantitative spectra.[7] |
| Number of Scans (NS) | 128 - 1024 | Due to the low natural abundance of ¹³C (1.1%), signal averaging is necessary. The exact number depends on sample concentration; start with 128 and increase as needed to achieve adequate S/N.[7] Doubling the scans increases S/N by a factor of √2. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Processing
-
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).[10]
Section 3: Spectral Interpretation and Assignment
The key to the analysis is assigning each of the nine expected signals to a specific carbon atom in this compound. This is achieved by combining theoretical knowledge with data from analogous compounds.[11][12][13]
// Define nodes for atoms with positions C3 [label="C3", pos="0,1.5!"]; N2 [label="N2", pos="1.2,1.5!"]; N1 [label="N1(H)", pos="1.2,0!"]; C7a [label="C7a", pos="0,0!"]; C4 [label="-C4", pos="-1.2,2.4!"]; C5 [label="C5-", pos="-2.4,1.5!"]; C6 [label="-C6", pos="-2.4,0!"]; C7 [label="C7-", pos="-1.2,-0.9!"]; CH2OH [label="CH₂OH", pos="-3.8,1.5!"]; CH3 [label="CH₃", pos="-1.2,-2.2!"];
// Define invisible nodes for bond directions p3 [label="", pos="-0.6, 2.0!", style=invis];
// Draw bonds C7a -- N1 -- N2 -- C3 -- C7a; C7a -- C4 -- C5 -- C6 -- C7 -- C7a; C3 -- p3 [style=invis]; // for C3-H direction C5 -- CH2OH; C7 -- CH3;
// Add labels for carbons with numbers node [shape=none, fontcolor="#EA4335"]; L3 [label="3", pos="0.2,1.8!"]; L4 [label="4", pos="-1.2,2.7!"]; L5 [label="5", pos="-2.8,1.8!"]; L6 [label="6", pos="-2.8, -0.3!"]; L7 [label="7", pos="-1.2, -1.2!"]; L7a [label="7a", pos="-0.3, -0.3!"]; L3a [label="3a (C7a)", pos="0,0!"]; // IUPAC 3a is C7a LCH2 [label="8", pos="-4.2, 1.2!"]; // Methylene Carbon LCH3 [label="9", pos="-1.5, -2.5!"]; // Methyl Carbon } dots Caption: Molecular structure of this compound with carbon numbering for NMR assignment.
Predicted Chemical Shift Assignments
The following table outlines the predicted chemical shifts for each carbon atom, based on data for unsubstituted indazole and known substituent chemical shift (SCS) effects.[13]
| Carbon Atom | Predicted δ (ppm) | Carbon Type | Rationale for Assignment |
| C7a (3a) | ~141 | Quaternary (Ar) | Bridgehead carbon adjacent to N1, typically downfield. |
| C3 | ~135 | CH (Ar) | Carbon in the pyrazole ring, deshielded. |
| C5 | ~133 | Quaternary (Ar) | Attached to the -CH₂OH group. The substituent effect moves it downfield relative to a C-H. |
| C7 | ~128 | Quaternary (Ar) | Attached to the methyl group. The carbon itself is shifted downfield due to substitution, but less so than C5. |
| C4 | ~122 | CH (Ar) | Aromatic C-H ortho to the -CH₂OH group. |
| C6 | ~120 | CH (Ar) | Aromatic C-H ortho to the methyl group and meta to the -CH₂OH group. |
| C3a (7a) | ~121 | Quaternary (Ar) | Bridgehead carbon, typically shielded relative to C7a. (Note: IUPAC C3a is the other bridgehead) |
| C8 (-CH₂OH) | ~63 | CH₂ | Aliphatic carbon attached to an electronegative oxygen atom, causing a strong downfield shift.[1][3] |
| C9 (-CH₃) | ~18 | CH₃ | Aliphatic methyl carbon, appearing in the typical upfield region.[1] |
Note: The exact chemical shifts can vary by several ppm depending on the solvent and concentration.
Section 4: Workflow and Data Validation
For unambiguous assignment, especially for the closely spaced aromatic signals, further experiments are highly recommended:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. Quaternary carbons are absent from all DEPT spectra. This would definitively identify C3, C4, C6 (CH), C8 (CH₂), and C9 (CH₃).
-
2D NMR (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H one-bond connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away, which is essential for assigning quaternary carbons by correlating them to nearby protons.
-
Conclusion
The is a powerful method for its structural confirmation. A successful analysis relies on a tripartite approach: understanding the theoretical principles governing chemical shifts in substituted indazoles, executing a meticulous and validated experimental protocol, and employing a systematic strategy for spectral interpretation. By following the guidelines presented in this document, researchers can confidently acquire, process, and interpret high-quality 13C NMR data, ensuring the structural integrity of this important chemical entity. For absolute and unambiguous assignment, the use of complementary techniques like DEPT and 2D NMR is strongly advised.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
(7-Methyl-1H-indazol-5-YL)methanol: A Technical Guide to a Privileged Scaffold in Kinase Inhibition and Oncology
Foreword: The Enduring Promise of the Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole nucleus, a bicyclic heterocycle, is one such "privileged scaffold." Its rigid structure and capacity for crucial hydrogen bonding have cemented its role in the design of a multitude of biologically active agents.[1][2] This guide delves into the specific biological potential of a key derivative, (7-Methyl-1H-indazol-5-YL)methanol , a molecule poised at the intersection of established anticancer activity and promising therapeutic innovation. While direct extensive research on this specific molecule is emerging, its structural motifs—the 7-methyl-indazole core and the 5-hydroxymethyl substituent—provide a strong rationale for its exploration as a modulator of critical cellular pathways, particularly in oncology. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into its synthetic rationale, postulated biological activities based on robust structure-activity relationship (SAR) data, and detailed protocols for its evaluation.
The Strategic Significance of the 7-Methyl-Indazole Core
The indazole scaffold is a cornerstone of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, used in the treatment of renal cell carcinoma and other cancers.[3][4] The methylation at the 7-position of the indazole ring is not a trivial modification; it is a strategic design element that can significantly enhance a compound's pharmacological profile.
The 7-methyl group can impart several key advantages:
-
Enhanced Potency and Selectivity: By occupying a specific hydrophobic pocket within the ATP-binding site of various kinases, the 7-methyl group can increase the affinity and selectivity of the inhibitor for its target.[4]
-
Improved Metabolic Stability: The methyl group can block potential sites of metabolic oxidation, leading to a more favorable pharmacokinetic profile.
-
Modulation of Physicochemical Properties: Methylation can influence the lipophilicity and solubility of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Postulated Biological Activity: A Kinase-Centric Hypothesis
Based on the extensive body of research on indazole derivatives, the primary hypothesized biological activity of this compound is the inhibition of protein kinases . Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4]
Mechanism of Action: Competitive ATP Inhibition
Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors . They are designed to mimic the purine ring of ATP and bind to the enzyme's active site, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.
Signaling Pathway: Kinase Inhibition by this compound
Caption: Proposed mechanism of ATP-competitive kinase inhibition.
Potential Kinase Targets
The 7-methyl-indazole scaffold has been successfully employed in the development of inhibitors for a range of kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process in tumor growth and metastasis.
-
Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation, differentiation, and survival.[4]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division.
-
Src family kinases: Non-receptor tyrosine kinases that play a role in various signaling pathways.
The presence of the 5-hydroxymethyl group on the indazole ring of this compound could further influence its target selectivity and potency. This functional group can participate in additional hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity.
Synthetic Strategy and Methodologies
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound would involve the reduction of a corresponding aldehyde or carboxylic acid ester. The indazole core itself can be formed via diazotization and cyclization of an appropriately substituted aminotoluene.
Workflow: Proposed Synthesis of this compound
References
- 1. 7-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Whitepaper: The Mechanism of Action of Indazole-Based Glutaminase Inhibitors
A Technical Guide for Drug Discovery Professionals on Targeting Cancer Metabolism via the Glutaminase Pathway, Featuring the (7-Methyl-1H-indazol-5-YL)methanol Scaffold
Abstract
Metabolic reprogramming is a hallmark of cancer, presenting a critical vulnerability for therapeutic intervention. Among the key metabolic enzymes, glutaminase (GLS1) has emerged as a pivotal target due to its role in fueling the tricarboxylic acid (TCA) cycle and supporting redox homeostasis in cancer cells addicted to glutamine. The indazole scaffold, particularly derivatives of 7-methyl-1H-indazole, has proven to be a "privileged structure" in medicinal chemistry for developing potent and selective inhibitors of GLS1.[1][2] While this compound itself is a foundational building block, it represents a core component of advanced clinical candidates like Telaglenastat (CB-839). This guide elucidates the mechanism of action of this class of inhibitors, detailing their interaction with GLS1, the downstream cellular consequences, and the methodologies used to characterize their activity.
Introduction: The Rationale for Targeting Glutaminase in Oncology
Cancer cells exhibit an extraordinary demand for metabolic precursors to sustain rapid proliferation and survive stressful microenvironments.[3] This demand leads to a phenomenon known as "glutamine addiction," where cancer cells become highly dependent on the amino acid glutamine as a primary source of carbon and nitrogen.[4][5]
The entry point of glutamine into central carbon metabolism is its conversion to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[3][6] There are two key isoforms, GLS1 and GLS2, with GLS1 being the predominant form overexpressed in a wide array of aggressive tumors, including triple-negative breast cancer (TNBC) and renal cell carcinoma (RCC).[3][5][7] High GLS1 expression often correlates with poor patient prognosis.[8]
Inhibition of GLS1 presents a compelling therapeutic strategy for several reasons:
-
Anaplerotic Depletion: By blocking the conversion of glutamine to glutamate, GLS1 inhibitors starve the TCA cycle of essential intermediates, crippling energy production (ATP) and the synthesis of macromolecules required for cell growth.[6][9]
-
Redox Imbalance: Glutamate is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant. GLS1 inhibition depletes GSH pools, leading to an accumulation of reactive oxygen species (ROS), increased oxidative stress, and eventual apoptosis.[3][10]
-
Signaling Disruption: Glutamine metabolism is linked to key oncogenic signaling pathways, including mTOR and STAT3.[8] Targeting GLS1 can therefore disrupt these pro-survival signals.
The 7-methyl-1H-indazole scaffold has been instrumental in the design of potent, selective, and orally bioavailable GLS1 inhibitors, exemplified by the clinical candidate Telaglenastat (CB-839).[2][11]
Core Mechanism of Action: Inhibition of GLS1
The primary mechanism of action for this class of compounds is the direct, selective, and potent inhibition of the GLS1 enzyme.
Target Engagement and Inhibition Kinetics
Telaglenastat (CB-839), a representative indazole-based inhibitor, is a first-in-class, selective, and orally bioavailable inhibitor of GLS1.[11][12] It exhibits potent enzymatic inhibition with IC50 values in the low nanomolar range (typically < 50 nM).[12] The inhibition kinetics are characterized as time-dependent and slowly reversible, indicating a strong and durable interaction with the enzyme.[12] This potent and sustained target engagement is crucial for achieving a robust biological effect in a dynamic tumor microenvironment.
Cellular Consequences of GLS1 Inhibition
The biochemical inhibition of GLS1 triggers a cascade of downstream events within the cancer cell:
-
Metabolic Reprogramming: The most immediate effect is the disruption of glutaminolysis. This is observable by a sharp decrease in glutamate production and a corresponding reduction in TCA cycle intermediates like α-ketoglutarate.[13] This metabolic crisis impairs the cell's ability to generate energy and biosynthetic precursors.[9]
-
Induction of Oxidative Stress: By limiting the glutamate supply for glutathione synthesis, GLS1 inhibitors compromise the cell's antioxidant defenses. This leads to an increase in mitochondrial ROS, causing damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[3][10]
-
Anti-proliferative Activity: Deprived of energy and building blocks, and under severe oxidative stress, cancer cell proliferation is arrested. This effect is particularly pronounced in tumor types that are highly dependent on glutamine.[12][13] For example, TNBC cell lines show high sensitivity to CB-839.[13]
-
Modulation of the Tumor Microenvironment: Recent studies show that GLS1 inhibition can have effects beyond the tumor cell itself. By decreasing glutamine consumption by tumor cells, the inhibitor may increase glutamine availability for tumor-infiltrating T cells. This can enhance T-cell effector function and improve the efficacy of immunotherapies, demonstrating a unique dual mechanism.[14]
Signaling Pathway Diagram
The following diagram illustrates the central role of GLS1 in cancer cell metabolism and the mechanism of its inhibition.
Caption: Mechanism of GLS1 Inhibition by Indazole-Based Compounds.
Experimental Protocols & Data Presentation
Validating the mechanism of action requires a series of robust biochemical and cellular assays.
Quantitative Data Summary
The efficacy of indazole-based GLS1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50). Selectivity is assessed by comparing activity against GLS1 versus the GLS2 isoform and other enzymes.
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) | Reference |
| Telaglenastat (CB-839) | GLS1 | 24 | HCC1806 (TNBC) | 20-55 | [12][13] |
| Telaglenastat (CB-839) | GLS1 | < 50 | JIMT-1 (Breast) | - | [12] |
| BPTES | GLS1 | ~3,000 | - | - | [12] |
Note: BPTES is an earlier, less potent GLS1 inhibitor shown for comparison.
Key Experimental Methodologies
Protocol 1: Recombinant GLS1 Enzymatic Assay (Fluorescence-based)
This assay quantifies the enzymatic activity of GLS1 and the potency of inhibitors.
-
Principle: GLS1 converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, reducing NADP+ to NADPH. The fluorescence of NADPH is monitored as a direct measure of enzyme activity.
-
Step-by-Step Methodology:
-
Prepare Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT, 2 mM NADP+, 0.01% Triton X-100.[12]
-
Compound Plating: Serially dilute the test inhibitor (e.g., Telaglenastat) in DMSO and dispense into a 384-well microplate.
-
Reagent Addition: Add a pre-mix of glutamine (10 mM final concentration) and glutamate dehydrogenase (6 units/mL final concentration) to the wells containing the inhibitor.[12]
-
Initiate Reaction: Add recombinant human GLS1 (rHu-GAC, 2 nM final concentration) to all wells to start the reaction.[12]
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader (Ex 340 nm / Em 460 nm). Monitor the increase in fluorescence every minute for 15-30 minutes.[12]
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Plot the percent inhibition versus inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Glutamine Consumption Assay
This assay measures the direct impact of the inhibitor on the metabolic activity of live cells.
-
Principle: Cells are cultured in the presence of the inhibitor. The concentration of glutamine remaining in the culture medium is measured over time to determine the rate of consumption.
-
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCC1806) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the GLS1 inhibitor (e.g., 1 µM CB-839) or vehicle (DMSO).[13]
-
Timepoint Collection: At specified time points (e.g., 0, 24, 48, 72 hours), collect a small aliquot of the culture medium from each well.
-
Metabolite Analysis: Analyze the concentration of glutamine in the collected medium using a biochemical analyzer (e.g., YSI Bioanalyzer) or a commercially available colorimetric/fluorometric glutamine assay kit.
-
Data Analysis: Normalize the glutamine consumption rate to cell number. Compare the consumption rates in treated versus vehicle control cells to determine the extent of metabolic inhibition.
-
Experimental Workflow Diagram
Caption: High-Level Workflow for Characterizing a GLS1 Inhibitor.
Therapeutic Applications and Future Directions
The inhibition of glutaminase using indazole-based compounds like Telaglenastat (CB-839) has shown promise in numerous preclinical models and has been evaluated in multiple clinical trials, often in combination with other anti-cancer agents.[11][15]
-
Combination Therapies: The metabolic stress induced by GLS1 inhibition can sensitize cancer cells to other therapies. For example, combining CB-839 with paclitaxel has shown synergistic effects in TNBC models.[11][13] It has also been explored with mTOR inhibitors and checkpoint inhibitors in RCC.[15]
-
Overcoming Drug Resistance: In some contexts, resistance to standard chemotherapy like 5-fluorouracil (5-FU) is linked to metabolic reprogramming towards glutamine dependence. The addition of a GLS1 inhibitor can re-sensitize these resistant cells to treatment.[10]
-
Biomarker Development: A key area of ongoing research is the identification of biomarkers to predict which patients are most likely to respond to GLS1 inhibition. This could include measuring GLS1 expression levels or assessing the metabolic profile of a patient's tumor.
Conclusion
The this compound scaffold is a cornerstone of a powerful class of oncology drugs that target the metabolic vulnerability of glutamine addiction. By potently and selectively inhibiting the GLS1 enzyme, these compounds, exemplified by Telaglenastat (CB-839), induce a multi-pronged attack on cancer cells by crippling energy production, disrupting redox balance, and halting proliferation. The well-defined mechanism of action, validated by robust biochemical and cellular assays, provides a strong rationale for their continued development as both monotherapies and combination agents in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GLS1 to cancer therapy through glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 6. Facebook [cancer.gov]
- 7. Targeting glutamine metabolism as a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 8. A pancancer analysis reveals the oncogenic role of glutaminase 1 (GLS1) in tumor metabolism and immune evasion: a bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GLS1 inhibitor CB-839 inhibits the malignant progression of 5-FU resistant hepatoma cells by regulating glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
Discovery and history of indazole derivatives
An In-depth Technical Guide to the Discovery and History of Indazole Derivatives
Introduction
The indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[1][2][3][4] This structural motif is a cornerstone in modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its ability to serve as the core for a multitude of biologically active compounds.[1][3][5] Despite its profound impact on synthetic and pharmaceutical chemistry, the indazole nucleus is exceptionally rare in nature, with only a handful of alkaloids like nigellicine and nigeglanine having been isolated from plant sources.[1][2][4][6][7][8]
This guide provides a comprehensive exploration of the indazole scaffold, tracing its journey from its initial synthesis in the 19th century to its current status as a key component in several FDA-approved drugs. We will delve into the evolution of its synthesis, its fundamental physicochemical properties, and the landmark discoveries that cemented its role in drug development. Through detailed case studies of prominent indazole-containing therapeutics, this document will illuminate the scientific rationale and technical execution that have made this humble heterocycle a giant in the world of medicine.
Chapter 1: The Dawn of Indazole Chemistry
The Pioneering Synthesis by Emil Fischer
The history of indazole is inextricably linked to the Nobel laureate Emil Fischer, who first defined the structure as a pyrazole ring fused to benzene.[1][4][9][10] In the 1880s, Fischer reported the first synthesis of an indazole derivative, specifically an indazolone, by the thermal cyclization of ortho-hydrazino cinnamic acid.[1][4] This seminal work laid the foundation for what would become a vast and intricate field of heterocyclic chemistry. Fischer's initial approach demonstrated that intramolecular condensation could be effectively used to construct the bicyclic indazole system from appropriately substituted benzene precursors.
Early Synthetic Methodologies
Following Fischer's discovery, other classical methods for indazole synthesis emerged. A notable example is the Jacobson and Huber synthesis, which involved the decomposition of N-nitroso-o-benzotoluidide.[11] Mechanistic studies later revealed this reaction to be an intramolecular azo coupling.[11] While effective, these early methods often required harsh reaction conditions and offered limited control over substitution patterns. They were, however, crucial in providing the first accessible routes to the indazole core, enabling initial studies of its properties and reactivity.
Chapter 2: Structural Elucidation and Physicochemical Properties
The Critical Role of Tautomerism
A defining feature of the indazole ring is its existence in different tautomeric forms. The position of the proton on the pyrazole ring's nitrogen atoms leads to three possible tautomers: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[1][2][4][12]
Through extensive theoretical and experimental studies, it has been established that the 1H-tautomer is the most thermodynamically stable and is therefore the predominant form.[2][6][9] This tautomeric equilibrium is not merely an academic curiosity; it profoundly influences the molecule's reactivity, its physical properties, and, most importantly, its ability to form hydrogen bonds and interact with biological targets like enzymes and receptors.[2]
Core Physicochemical Characteristics
The indazole scaffold possesses a unique combination of properties that contribute to its utility in drug design.
| Property | Description | Reference |
| Aromaticity | A stable, 10 π-electron aromatic system according to Hückel's rule. | [1] |
| Bioisosterism | Often considered a bioisostere of indole, allowing it to mimic the natural scaffold in biological systems while offering different electronic and hydrogen-bonding properties. | [1] |
| Acidity/Basicity | Indazole is an amphoteric molecule. It is a weak base (pKa ≈ 1.3) and a stronger acid (pKa ≈ 13.9). | [4] |
| Dipole Moment | The 2H-indazole tautomer has a significantly larger dipole moment than the 1H form, affecting its solubility and interaction with polar environments. | [4] |
Chapter 3: Evolution of Synthetic Strategies
The synthesis of indazole derivatives has evolved dramatically from the classical methods of the 19th century. Modern organic chemistry has introduced a diverse toolkit of reactions that allow for the construction of the indazole core with high efficiency, regioselectivity, and functional group tolerance.
Key Synthetic Transformations
Modern approaches can be broadly categorized, showcasing a clear progression towards milder and more versatile methods:
-
Condensation and Cyclization: This foundational strategy remains relevant, often involving the reaction of ortho-substituted benzenes (e.g., 2-bromobenzaldehydes or ortho-fluorobenzonitriles) with hydrazine or its derivatives, followed by cyclization.[1]
-
Palladium-Catalyzed Cross-Coupling: The advent of transition-metal catalysis revolutionized indazole synthesis. Palladium-catalyzed reactions, such as the cross-coupling of 2-bromobenzaldehyde with benzophenone hydrazone, enable the formation of C-N bonds under relatively mild conditions.[1]
-
Metal-Free C-H Amination: More recent developments have focused on avoiding transition metals. Oxidants like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the direct intramolecular amination of an aryl C-H bond in arylhydrazones to form the indazole ring.[6]
-
Photocatalysis and Biocatalysis: The frontier of indazole synthesis involves the use of photocatalysts and enzymes. For instance, visible-light photocatalysis can be used for C-3 functionalization, while engineered enzymes offer highly stereoselective routes to chiral indazole-containing intermediates.[13][14]
General Synthetic Workflow
The synthesis of a functionalized indazole derivative for drug development typically follows a logical progression, starting from simple precursors and allowing for late-stage diversification.
Chapter 4: The Emergence of Indazole as a Pharmacophore
For decades after its discovery, the indazole ring was primarily of academic interest. This changed as systematic screening and medicinal chemistry efforts began to uncover its vast therapeutic potential.
From Inflammation to Oncology: A Spectrum of Activity
The initial forays into the biological activity of indazoles revealed a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[1][6] An early success story was Benzydamine , an indazole-based non-steroidal anti-inflammatory drug (NSAID) marketed in 1966 for the relief of pain and inflammation.[2][15]
This initial success spurred further investigation, and it became clear that the indazole scaffold was not limited to a single therapeutic area. Researchers found that by modifying the substituents on the indazole core, they could tune the molecule's activity to target a diverse array of biological pathways, from serotonin receptors (leading to the antiemetic drug Granisetron ) to protein kinases, the targets of many modern cancer therapies.[2][7][15] This versatility is the hallmark of a privileged scaffold.
Chapter 5: Case Studies in Drug Discovery and Development
The true measure of the indazole scaffold's importance is its presence in numerous FDA-approved drugs. The following case studies highlight the discovery and development of three transformative medicines built around an indazole core.
Pazopanib (Votrient®): A Multi-Kinase Inhibitor for Cancer Therapy
-
Discovery History: Pazopanib was discovered by GlaxoSmithKline through a screening campaign to identify inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key driver of angiogenesis (the formation of new blood vessels that tumors need to grow).[16][17] The initial indazole-containing hit was optimized through structure-activity relationship (SAR) studies, leading to the identification of pazopanib as a potent inhibitor of all three VEGFR isoforms, as well as other key kinases like PDGFR and c-Kit.[16][17] It was approved by the FDA in 2009 for the treatment of advanced renal cell carcinoma.[18][19]
-
Mechanism of Action: Pazopanib exerts its anti-cancer effects primarily by inhibiting angiogenesis. By binding to the ATP-binding pocket of VEGFR, it blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival. This effectively chokes off the tumor's blood supply, stunting its growth.[17][18][20]
-
Experimental Protocol: Synthesis of Pazopanib The synthesis of Pazopanib involves the coupling of a pyrimidine core with the key indazole fragment. The following is a representative step.
-
Starting Materials: N-(2,3-dimethyl-2H-indazol-6-yl)-N-methylamine and 5-amino-N-(2-chloro-4-pyrimidinyl)-2-methylbenzenesulfonamide.
-
Reaction: The two fragments are coupled via a nucleophilic aromatic substitution reaction.
-
Conditions: The reaction is typically carried out in a suitable solvent such as isopropanol or n-butanol at elevated temperatures (e.g., reflux).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product, Pazopanib hydrochloride, precipitates. It is then isolated by filtration, washed, and dried.
-
Characterization: The final product is characterized by HPLC, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Niraparib (Zejula®): A PARP Inhibitor for Ovarian Cancer
-
Discovery History: Niraparib was developed as a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[21][22] These enzymes are critical for repairing single-strand DNA breaks. The therapeutic strategy, known as synthetic lethality, is to use a PARP inhibitor in cancers that already have a defect in another DNA repair pathway (e.g., mutations in BRCA1/2 genes). By inhibiting PARP, single-strand breaks accumulate and become double-strand breaks, which cannot be repaired in BRCA-deficient cells, leading to cell death.[23] Niraparib was approved by the FDA in 2017 for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[2][6]
-
Mechanism of Action: Niraparib binds to the active site of PARP, preventing it from repairing DNA damage. This "trapping" of PARP on DNA is a key part of its mechanism, leading to the collapse of replication forks and the formation of cytotoxic double-strand breaks.
-
Experimental Protocol: Key Synthetic Step for Niraparib A crucial step in many modern syntheses of Niraparib is the regioselective N-arylation of the indazole core.[21][22]
-
Reactants: 7-cyano-2H-indazole and a suitable aryl halide or boronic acid derivative of the substituted piperidine side chain.
-
Catalyst System: A copper-catalyzed C-N cross-coupling is often employed. For example, a system using copper(I) bromide (CuBr) as the catalyst with a suitable ligand and base (e.g., potassium carbonate, K₂CO₃).[22]
-
Solvent and Temperature: The reaction is performed in a high-boiling polar aprotic solvent like dimethylacetamide (DMAc) at elevated temperatures (e.g., 110 °C).[21]
-
Execution: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated for a prolonged period (e.g., 24 hours) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired N-arylated indazole intermediate.
-
Gandotinib (LY2784544): A Selective JAK2 Inhibitor
-
Discovery History: Gandotinib was developed by Eli Lilly as a potent and selective inhibitor of Janus kinase 2 (JAK2).[24][25] The JAK-STAT signaling pathway is a critical regulator of cell proliferation and differentiation, particularly in hematopoietic cells. Mutations in JAK2, such as the V617F mutation, lead to its constitutive activation and are a primary driver of myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis.[26] Gandotinib was designed to specifically target this kinase and has been investigated in Phase II clinical trials.[25]
-
Mechanism of Action: Gandotinib is an ATP-competitive inhibitor that binds to the kinase domain of JAK2.[27] It shows potent inhibition of the mutated JAK2V617F enzyme, thereby blocking the downstream phosphorylation of STAT proteins (like STAT5).[26][27] This interruption of the aberrant signaling cascade reduces the proliferation of the malignant hematopoietic cells that drive MPNs.
Chapter 6: The Future of Indazole Derivatives
The story of the indazole scaffold is far from over. Its proven success has solidified its status as a foundational element in drug discovery, and research continues to expand into new therapeutic frontiers. Current investigations are exploring the potential of novel indazole derivatives in treating cardiovascular diseases, neurodegenerative disorders, and a host of infectious diseases.[1][5][9]
The continuous innovation in synthetic organic chemistry, including the application of green chemistry principles and biocatalysis, promises to provide even more efficient and sustainable routes to complex indazole molecules.[1][13] The ability to precisely tailor the structure and properties of these derivatives ensures that the indazole ring will remain a source of new medicines and a testament to the power of heterocyclic chemistry for decades to come.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. ijsdr.org [ijsdr.org]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. anl.gov [anl.gov]
- 19. curehht.org [curehht.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 24. clinicaltrials.eu [clinicaltrials.eu]
- 25. Gandotinib - Wikipedia [en.wikipedia.org]
- 26. selleckchem.com [selleckchem.com]
- 27. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of (7-Methyl-1H-indazol-5-YL)methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(7-Methyl-1H-indazol-5-YL)methanol is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. The indazole scaffold is a prevalent motif in numerous FDA-approved drugs, acting as a surrogate for indole and offering unique physicochemical properties.[1] This document provides a comprehensive guide to the synthesis of this compound, detailing a robust and reproducible protocol. We will delve into the strategic considerations behind the synthetic route, offer in-depth, step-by-step instructions, and discuss process optimization and troubleshooting. The protocol outlined herein focuses on the reduction of a suitable precursor, 7-methyl-1H-indazole-5-carbaldehyde, a common and effective route to the target alcohol.
Introduction: The Significance of this compound in Drug Discovery
The indazole nucleus is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] Its structural similarity to indole allows it to mimic the natural amino acid tryptophan, interacting with various biological targets. However, the indazole's unique electronic distribution and hydrogen bonding capabilities often lead to improved potency, selectivity, and pharmacokinetic profiles compared to its indole counterparts.
This compound, in particular, serves as a versatile intermediate. The primary alcohol functionality provides a reactive handle for further chemical modifications, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. These modifications are crucial for exploring the structure-activity relationships (SAR) of a lead compound. The 7-methyl group offers steric and electronic influence that can be exploited to fine-tune a molecule's interaction with its target and to block metabolic pathways, potentially enhancing its in vivo stability.
Strategic Synthesis Approach
The synthesis of this compound is most commonly and efficiently achieved through the reduction of a carbonyl group at the 5-position of the 7-methyl-1H-indazole core. Two primary precursors can be considered for this transformation: 7-methyl-1H-indazole-5-carboxylic acid[4][5][6] and 7-methyl-1H-indazole-5-carbaldehyde.[7][8][9]
While the reduction of a carboxylic acid is feasible, it typically requires harsher reducing agents like lithium aluminum hydride (LiAlH₄). In contrast, the reduction of an aldehyde to a primary alcohol is a more straightforward transformation that can be accomplished with milder and more selective reducing agents, such as sodium borohydride (NaBH₄). This milder approach often leads to cleaner reactions, simpler work-ups, and higher yields, making it the preferred method in many applications.
This guide will focus on the reduction of 7-methyl-1H-indazole-5-carbaldehyde. A plausible synthetic route to this aldehyde starting from 7-methyl-indole has been described in the literature, involving a nitrosation reaction.[10][11]
Detailed Synthesis Protocol
This protocol details the reduction of 7-methyl-1H-indazole-5-carbaldehyde to this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| 7-Methyl-1H-indazole-5-carbaldehyde | C₉H₈N₂O | 160.17 | ≥98% | Commercially Available |
| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich, etc. |
| Methanol | CH₃OH | 32.04 | Anhydrous | Acros Organics, etc. |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific, etc. |
| Saturated Ammonium Chloride Solution | NH₄Cl (aq) | 53.49 | N/A | In-house preparation |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A | VWR, etc. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies, etc. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.24 mmol) of 7-methyl-1H-indazole-5-carbaldehyde in 25 mL of anhydrous methanol. Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: To the cooled solution, add 0.35 g (9.36 mmol, 1.5 equivalents) of sodium borohydride in small portions over 10-15 minutes. Causality: The portion-wise addition of NaBH₄ is crucial to control the exothermic reaction and prevent excessive foaming due to hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (lower Rf value) indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the dropwise addition of 10 mL of saturated aqueous ammonium chloride solution. Causality: This step safely neutralizes the unreacted NaBH₄ and hydrolyzes the borate-ester intermediate to release the desired alcohol.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 30 mL of dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes to afford this compound as a white to off-white solid.
-
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Yield and Purity
-
Expected Yield: 85-95%
-
Purity: >98% (as determined by HPLC and NMR)
Process Optimization and Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Increase the equivalents of NaBH₄ to 2.0. Allow the reaction to stir for an additional hour at room temperature after the initial 1 hour at 0-5 °C. |
| Low Yield | Product loss during work-up or purification. | Ensure complete extraction from the aqueous layer. Use a saturated solution of a weaker acid like ammonium chloride for quenching to avoid any potential side reactions. |
| Impurities in Final Product | Incomplete reaction or formation of byproducts. | Optimize the column chromatography gradient to ensure good separation of the product from any impurities. |
Visualizing the Synthesis
Synthetic Workflow
Caption: Synthetic workflow for the reduction of 7-methyl-1H-indazole-5-carbaldehyde.
Reaction Mechanism
Caption: General mechanism for the reduction of an aldehyde with sodium borohydride.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound, a valuable building block for drug discovery and development. By following the detailed steps and considering the rationale behind the experimental choices, researchers can consistently obtain high yields of the desired product with excellent purity. The versatility of the indazole scaffold ensures that this synthetic intermediate will continue to be of high interest in the pursuit of novel therapeutics.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. 7-Methyl-1H-indazole-5-carboxylic acid | 1031417-41-0 [sigmaaldrich.com]
- 5. 1031417-41-0 | 7-Methyl-1H-indazole-5-carboxylic acid - Moldb [moldb.com]
- 6. 7-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 7. 7-Methyl-1H-indazole-5-carbaldehyde | C9H8N2O | CID 18452106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-methyl-1H-indazol-5-carbaldehyde; 7-methylindazole-5-carboxaldehyde; 7-METHYL-1H-INDAZOLE-5-CARBOXALDEHYDE; 1H-Indazole-5-carboxaldehyde,7-methyl; 7-methylindazole-5-aldehyde; INDAZOLE-5-CARBOXALDEHYDE,7-METHYL | Chemrio [chemrio.com:9999]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
The Versatile Scaffold: (7-Methyl-1H-indazol-5-YL)methanol in Modern Medicinal Chemistry
The indazole nucleus is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of numerous inhibitors targeting a wide array of enzymes and receptors.[1] This bicyclic heterocycle, a fusion of pyrazole and benzene rings, provides a rigid framework with versatile points for substitution, enabling the fine-tuning of physicochemical properties and biological activity.[2] Among the diverse array of indazole-based building blocks, (7-Methyl-1H-indazol-5-YL)methanol stands out as a particularly valuable starting material for the synthesis of potent and selective kinase inhibitors.
The strategic placement of the methyl group at the 7-position can significantly influence the compound's lipophilicity and metabolic stability, key parameters in drug design.[3] Furthermore, the hydroxymethyl group at the 5-position serves as a versatile synthetic handle, allowing for a variety of chemical transformations to introduce different pharmacophoric elements. This application note will delve into the practical applications of this compound, with a specific focus on its utility in the development of inhibitors for the AXL receptor tyrosine kinase, a prominent target in cancer therapy.
A Key Building Block for AXL Kinase Inhibitors
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, is a critical regulator of cellular processes such as proliferation, survival, and migration.[4] Its overexpression is implicated in the progression of various cancers and is associated with the development of therapeutic resistance.[1][4] Consequently, the development of small molecule inhibitors of AXL is a highly active area of cancer research. The indazole scaffold has proven to be an effective core for the design of such inhibitors.[4]
This section provides a detailed, albeit representative, protocol for the synthesis of a potent AXL kinase inhibitor starting from this compound. The proposed synthetic route is based on established chemical transformations and structure-activity relationship (SAR) data from published literature on indazole-based AXL inhibitors.
Synthetic Workflow for a Representative AXL Inhibitor
The following multi-step synthesis transforms the readily available this compound into a hypothetical, yet plausible, AXL inhibitor. This protocol is designed to be a practical guide for researchers in the field.
Figure 1. Proposed synthetic workflow for an AXL inhibitor.
PART 1: Chlorination of the Hydroxymethyl Group
Objective: To convert the primary alcohol of this compound into a more reactive chloromethyl group, facilitating subsequent nucleophilic substitution.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the cooled suspension via the dropping funnel over a period of 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)-7-methyl-1H-indazole.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
Causality: The conversion of the alcohol to a chloride is a crucial activation step. The resulting benzylic-like chloride is an excellent electrophile for the subsequent SN2 reaction with an amine.
PART 2: Nucleophilic Substitution with Piperidin-4-amine
Objective: To introduce a key basic nitrogen-containing moiety, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(chloromethyl)-7-methyl-1H-indazole (1.0 eq) and piperidin-4-amine (1.5 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF, 10 mL/mmol).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of methanol in DCM containing a small percentage of ammonium hydroxide to prevent streaking) to yield 5-((4-aminopiperidin-1-yl)methyl)-7-methyl-1H-indazole.
Causality: The piperidin-4-amine serves as the nucleophile, displacing the chloride. The basic conditions neutralize the HCl generated during the reaction. The resulting secondary amine is a key point for further functionalization.
PART 3: Amide Coupling to Introduce the Final Pharmacophore
Objective: To append the final piece of the inhibitor, which is often designed to interact with the solvent-exposed region of the ATP-binding pocket of the kinase.
Protocol:
-
Reaction Setup: Dissolve 5-((4-aminopiperidin-1-yl)methyl)-7-methyl-1H-indazole (1.0 eq) and a suitable carboxylic acid (1.1 eq) in DMF (10 mL/mmol).
-
Coupling Agent Addition: Add a peptide coupling reagent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 1.2 eq), followed by DIPEA (3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with saturated aqueous lithium chloride solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the final compound by flash column chromatography or preparative HPLC to obtain the desired AXL inhibitor.
Causality: The amide bond formation is a robust and widely used reaction in medicinal chemistry to link molecular fragments. The choice of the carboxylic acid is critical and is typically guided by SAR studies to optimize potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The following table summarizes key SAR trends for indazole-based AXL inhibitors, providing a rationale for the design of molecules derived from this compound.
| Position of Modification | Moiety | Impact on AXL Inhibition | Reference |
| Indazole N1 | Small alkyl groups (e.g., methyl) | Generally well-tolerated, can improve metabolic stability. | [5] |
| Indazole C3 | Halogen (e.g., Iodine) | Serves as a handle for cross-coupling reactions to introduce larger aromatic or heteroaromatic groups that can interact with the kinase hinge region. | [5] |
| Indazole C5 | Amine-containing side chains (e.g., via a methylene linker) | Crucial for interacting with the solvent-exposed region and can be optimized to enhance potency and selectivity. | [4] |
| Indazole C7 | Methyl group | Can improve physicochemical properties and may provide beneficial steric interactions within the binding pocket. | [3] |
AXL Signaling and Inhibition
Figure 2. AXL signaling pathway and mechanism of inhibition.
The activation of the AXL receptor by its ligand, GAS6, leads to the autophosphorylation of its intracellular kinase domain.[1] This initiates downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which promote cancer cell proliferation and survival.[1] The synthesized AXL inhibitor, derived from this compound, is designed to bind to the ATP-binding pocket of the AXL kinase domain, thereby preventing its phosphorylation and blocking the downstream signaling events.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic substitution pattern provides an excellent starting point for the synthesis of complex molecules, particularly kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers to leverage this important scaffold in the discovery and development of novel therapeutics for cancer and other diseases. The continued exploration of derivatives of this compound is a promising avenue for the identification of next-generation targeted therapies.
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols for the Derivat-ization of (7-Methyl-1H-indazol-5-YL)methanol
Introduction: Strategic Importance of (7-Methyl-1H-indazol-5-YL)methanol in Medicinal Chemistry
This compound is a pivotal heterocyclic building block in modern drug discovery. The indazole scaffold is a well-established pharmacophore, recognized as a bioisostere of indole, and is integral to numerous FDA-approved therapeutics.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including potent kinase inhibition for oncology applications. The derivatization of this compound is a critical step in the synthesis of compound libraries for structure-activity relationship (SAR) studies. Functionalization at its key reactive sites—the primary alcohol on the C5 substituent and the nitrogen atoms of the indazole core—allows for the systematic modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize drug candidates.
This guide provides detailed, field-proven protocols for the most common and strategic derivatization reactions of this versatile intermediate: O-alkylation (ether synthesis), esterification, and N-alkylation. The methodologies are presented with a focus on explaining the underlying chemical principles, ensuring reproducibility, and addressing common challenges such as regioselectivity.
Analysis of Structure and Reactivity
The synthetic utility of this compound stems from three primary reactive sites:
-
C5-Methanol Hydroxyl Group (-CH₂OH): A primary alcohol that is readily converted into ethers, esters, or halides, serving as a key anchor point for introducing diverse side chains.
-
N1 Nitrogen: Part of the pyrazole ring, this nitrogen is nucleophilic and can be alkylated or acylated. The 1H-indazole tautomer is generally the more thermodynamically stable form.[3][4]
-
N2 Nitrogen: The second pyrazole ring nitrogen, which is also nucleophilic. Direct alkylation of the indazole ring often leads to a mixture of N1 and N2 substituted products, making regioselective synthesis a significant challenge.[3][4]
Controlling the reaction outcome, particularly the N1 versus N2 selectivity, is paramount and is highly dependent on the choice of base, solvent, and electrophile.[5]
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol details the formation of an ether linkage at the C5-methanol position, a common strategy to introduce lipophilic alkyl or aryl groups.
Principle: The reaction proceeds via a classic Sₙ2 mechanism. A strong base deprotonates the primary alcohol to form a more potent nucleophile, the alkoxide. This alkoxide then displaces a halide or other suitable leaving group from an electrophile (e.g., an alkyl halide) to form the ether. Sodium hydride (NaH) is an excellent choice of base as it irreversibly deprotonates the alcohol, driving the reaction to completion. Tetrahydrofuran (THF) is a preferred solvent due to its aprotic nature and ability to solvate the resulting sodium alkoxide.
Experimental Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (0.1–0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Expert Insight: The addition of NaH will cause hydrogen gas evolution. Ensure the setup has a proper outlet (e.g., an oil bubbler). The reaction is highly moisture-sensitive; strictly anhydrous conditions are critical for success.[6]
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., benzyl bromide, iodomethane, 1.1 equiv) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, cool the flask to 0 °C and slowly quench the excess NaH by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Workflow and Data Summary:
Caption: O-Alkylation Workflow.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation drives the reaction forward. |
| Solvent | Tetrahydrofuran (THF) | Aprotic, prevents interference with the strong base. |
| Temperature | 0 °C to Room Temp | Controls initial reactivity and ensures reaction goes to completion. |
| Stoichiometry | 1.2 equiv Base, 1.1 equiv Electrophile | Ensures complete deprotonation and consumption of the starting material. |
Protocol 2: N-Alkylation and the Challenge of Regioselectivity
Alkylation of the indazole core is a powerful method for modifying the molecule's properties but introduces the challenge of regioselectivity. The ratio of N1 to N2 alkylation is highly dependent on reaction conditions.[5]
Principle and Mechanistic Insights: The regiochemical outcome is a result of a complex interplay between steric effects, electronic effects, and the nature of the indazole anion in solution.[2][7]
-
N1-Selective Conditions: The use of sodium hydride (NaH) in a less polar, aprotic solvent like THF is known to strongly favor N1-alkylation.[1][7][8] This preference is often attributed to the formation of a sodium-chelated intermediate, where the Na⁺ ion coordinates with the N2 nitrogen and a nearby Lewis basic group (if present), sterically hindering attack at N2 and directing the electrophile to N1.[3][8]
-
N2-Selective Conditions: Conditions that favor the "free" indazole anion, such as using cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, can lead to increased formation of the N2-isomer.[6] Furthermore, Mitsunobu conditions (DEAD/PPh₃) with an alcohol as the alkylating agent often show a preference for the N2 position.[1][2]
Experimental Protocol (N1-Selective):
-
Preparation: To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous THF (0.1-0.5 M).
-
Expert Insight: The hydroxyl group will also be deprotonated by NaH. If O-alkylation is not desired, it must be protected first (e.g., as a silyl ether) and deprotected later. For this protocol, we assume concurrent O- and N-alkylation or the use of an O-protected starting material.
-
-
Deprotonation: Cool the solution to 0 °C and add NaH (2.2 equiv if both O- and N-alkylation are desired; 1.2 equiv for N-alkylation of O-protected material) portion-wise.
-
Stirring: Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Electrophile Addition: Re-cool to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Reaction & Workup: Follow steps 6-10 from the O-Alkylation protocol.
-
Characterization: The N1 and N2 isomers must be separated by chromatography and their structures confirmed. Heteronuclear Multiple Bond Correlation (HMBC) NMR is definitive: a correlation between the N-alkyl CH₂ protons and the C7a carbon confirms the N1 isomer, while a correlation to C3 indicates the N2 isomer.[6][9]
Workflow for N-Alkylation Regioselectivity:
Caption: Controlling N-Alkylation Regioselectivity.
Protocol 3: Esterification of the C5-Methanol
Esterification is a fundamental transformation to install a variety of functional groups, which can act as prodrug moieties or improve formulation properties.
Principle: This protocol uses a carboxylic acid and a peptide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol of the indazole substrate to form the ester bond.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv), the desired carboxylic acid (1.2 equiv), and DMAP (0.1 equiv) in anhydrous Dichloromethane (DCM) or DMF.
-
Coupling Agent Addition: Cool the solution to 0 °C and add EDC hydrochloride (1.5 equiv).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude residue by flash column chromatography to yield the pure ester.
Conclusion and Best Practices
The derivatization of this compound offers a versatile platform for generating novel chemical entities for drug discovery. Successful synthesis relies on a solid understanding of the substrate's reactivity and careful control of reaction conditions.
-
Anhydrous Conditions: For reactions involving strong bases like NaH, the exclusion of moisture is non-negotiable for achieving high yields.
-
Regioselectivity Control: N-alkylation remains the most significant challenge. The protocols provided offer a validated starting point for directing the reaction toward the desired N1 or N2 isomer. Always confirm the regiochemistry unambiguously using 2D NMR techniques.
-
Monitoring and Purification: Consistent monitoring via TLC or LC-MS is crucial to determine reaction completion and identify byproducts. Flash chromatography is typically required for the purification of all derivatives.
By applying these detailed protocols and understanding the chemical principles behind them, researchers can effectively utilize this compound to accelerate their research and development programs.
References
- 1. d-nb.info [d-nb.info]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Purity Assessment of (7-Methyl-1H-indazol-5-YL)methanol
Introduction
(7-Methyl-1H-indazol-5-YL)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The indazole scaffold is a core component of several small molecule kinase inhibitors and other targeted therapies.[1] Given its role as a critical intermediate, ensuring the purity and quality of this compound is paramount for the safety, efficacy, and reproducibility of the final drug product.
Impurities can arise from various sources, including starting materials, intermediates from the synthetic route, by-products, and degradation products.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over these impurities.[3][4][5] This document provides a comprehensive suite of analytical methods designed to deliver a robust and reliable assessment of the purity of this compound, in line with established pharmacopeial principles and regulatory expectations.[6][7][8][9]
Analyte Properties & Considerations
A foundational understanding of the analyte's physicochemical properties is critical for methodical and effective analytical development.
| Property | Value / Observation | Analytical Implication |
| Chemical Formula | C₉H₁₀N₂O[10] | Molecular weight is 162.19 g/mol . |
| Structure | Indazole ring with methyl and hydroxymethyl substituents. | Possesses UV chromophore (indazole ring) suitable for UV detection. The presence of a polar hydroxyl group and a heterocyclic nitrogen makes it suitable for reversed-phase chromatography. |
| Potential Impurities | Organic (process-related, isomers), Inorganic (catalysts, reagents), and Residual Solvents.[11][12] | A multi-modal analytical approach is required. HPLC for organic impurities, GC for residual solvents, and potentially other techniques for inorganic traces. |
| Solubility | Soluble in common organic solvents like methanol, acetonitrile, and DMSO. | Facilitates sample preparation for HPLC and NMR analysis. |
Method 1: Reversed-Phase HPLC for Purity and Organic Impurity Profiling
3.1 Principle & Justification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary and most powerful technique for assessing the purity of non-volatile organic compounds.[13][14] It separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[13][15] This method is designed as a gradient elution to ensure the separation of impurities with a wide range of polarities, which is crucial for a comprehensive stability-indicating assay. The selection of a C18 column provides robust hydrophobic retention, while a buffered mobile phase ensures peak shape and reproducibility for the basic indazole moiety.
3.2 Experimental Protocol
This protocol must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[16][17][18]
| Parameter | Recommended Condition | Rationale / Notes |
| Instrument | HPLC or UHPLC system with UV/DAD detector. | DAD (Diode Array Detector) allows for peak purity analysis and selection of the optimal monitoring wavelength. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size. | A standard dimension C18 column offers a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water. | Provides a controlled pH to ensure consistent ionization state of the analyte and impurities, leading to sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. | Acetonitrile is a common organic modifier with good UV transparency and elution strength.[19] |
| Gradient Elution | 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B. | The shallow initial gradient allows for separation of polar impurities, while the steep ramp ensures elution of non-polar impurities in a reasonable time. A re-equilibration step is critical. |
| Flow Rate | 1.0 mL/min. | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C. | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 254 nm. | Indazole derivatives typically exhibit strong absorbance in this region. Wavelength can be optimized using DAD. |
| Injection Volume | 10 µL. | |
| Sample Preparation | Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Methanol/Water (50:50 v/v) to make a 1 mg/mL solution. | The diluent should be similar in composition to the initial mobile phase to prevent peak distortion. |
3.3 System Suitability Test (SST)
Before sample analysis, inject a standard solution five times and verify that the system meets the criteria outlined in pharmacopeias like USP <621>.[6][20]
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates: ≥ 2000
3.4 Data Analysis & Reporting
Purity is typically calculated using the area percent method. The reporting threshold for impurities should be set according to ICH Q3A guidelines, which is often 0.05% for drug substances with a maximum daily dose of ≤ 2g.[11]
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Report any impurity exceeding the identification and qualification thresholds for further investigation.[12]
3.5 Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Method 2: Headspace GC for Residual Solvent Analysis
4.1 Principle & Justification
Residual solvents are organic volatile chemicals used or produced during synthesis and must be controlled within strict limits defined by ICH Q3C.[21][22][23] Static headspace gas chromatography (HS-GC) is the standard technique for this analysis.[21][24] The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC system. This technique prevents non-volatile matrix components from contaminating the GC system and provides excellent sensitivity for most common solvents.
4.2 Experimental Protocol
| Parameter | Recommended Condition | Rationale / Notes |
| Instrument | GC system with Headspace Autosampler and Flame Ionization Detector (FID). | FID provides a robust and near-universal response for organic solvents. |
| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., G43), 30 m x 0.53 mm, 3.0 µm film. | This is a standard, USP-recommended phase for residual solvent analysis, offering good selectivity. |
| Carrier Gas | Helium or Hydrogen, at an appropriate constant flow or pressure. | |
| Oven Program | 40 °C (hold 12 min), then ramp 10 °C/min to 240 °C (hold 10 min). | Program designed to separate a wide range of solvents from early eluting (e.g., methanol) to late eluting (e.g., dimethylformamide). |
| Injector Temp. | 140 °C | |
| Detector Temp. | 250 °C | |
| Headspace Vial | 20 mL | |
| Sample Prep. | Accurately weigh ~100 mg of sample into a headspace vial. Add 5.0 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal. | DMSO is a common high-boiling solvent for water-insoluble samples.[24] Water can be used if the sample is soluble. |
| HS Incubation | 80 °C for 60 minutes. | Ensures equilibrium is reached for the partitioning of solvents into the headspace. |
| Quantitation | External standard calibration using a standard mix of expected solvents. |
4.3 Workflow Diagram
Caption: Headspace GC Workflow for Residual Solvents.
Method 3: Confirmatory & Orthogonal Techniques
A comprehensive purity assessment relies on multiple analytical techniques to provide orthogonal data.
5.1 LC-MS for Impurity Identification
-
Principle: By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the main peak and, crucially, any detected impurities. This data is invaluable for proposing empirical formulas and structures for unknown impurities, which is a requirement under ICH Q3A for any impurity above the identification threshold.[4]
-
Protocol: The HPLC method described in Section 3.0 can be readily adapted. Formic acid is a volatile buffer compatible with mass spectrometry. An electrospray ionization (ESI) source in positive mode is typically effective for nitrogen-containing heterocyclic compounds.
5.2 NMR Spectroscopy for Structural Confirmation
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure confirmation.[25] ¹H NMR provides information on the number and environment of protons, confirming the arrangement of substituents on the indazole ring. It is also highly effective at identifying and quantifying isomeric impurities, which may co-elute in HPLC.
-
Protocol: A sample of ~5-10 mg is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The presence of characteristic peaks for the methyl group, the methylene protons of the methanol group, and the aromatic protons will confirm the structure. The absence of unexpected signals confirms high purity.
5.3 Karl Fischer Titration for Water Content
-
Principle: This is a specific and accurate method for the determination of water content. Purity results obtained by HPLC are often reported on an "as is" basis. To determine the purity of the anhydrous material, the water content must be subtracted.
-
Protocol: A coulometric or volumetric Karl Fischer titrator is used. A sample is dissolved in an appropriate anhydrous solvent (e.g., methanol) and titrated against the Karl Fischer reagent.
Data Integration for a Comprehensive Purity Profile
No single method can define the absolute purity of a substance. A final purity value is assigned by integrating data from multiple orthogonal techniques.
6.1 Purity Assignment Calculation
A mass balance approach is often used: Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Residual Solvents by GC) - (% Water by Karl Fischer) - (% Non-volatile/Inorganic Impurities)
6.2 Example Data Summary Table
| Analytical Method | Parameter Measured | Result | Specification |
| RP-HPLC | Purity (Area %) | 99.85% | ≥ 99.0% |
| RP-HPLC | Individual Unknown Impurity | 0.08% | ≤ 0.10% |
| RP-HPLC | Total Organic Impurities | 0.15% | ≤ 0.5% |
| HS-GC | Methanol[26] | 150 ppm | ≤ 3000 ppm (ICH Class 2) |
| HS-GC | Dichloromethane | < 50 ppm | ≤ 600 ppm (ICH Class 2) |
| Karl Fischer | Water Content | 0.20% | ≤ 0.5% |
| Mass Balance | Assigned Purity | 99.63% | ≥ 99.0% |
Conclusion
The analytical strategy detailed in this document provides a robust framework for the comprehensive purity assessment of this compound. The primary RP-HPLC method serves to quantify the main component and its organic impurity profile, while the orthogonal HS-GC method ensures control over residual solvents. Confirmatory techniques like LC-MS and NMR provide essential structural information and bolster confidence in the material's identity and quality. By integrating the results from these validated methods, researchers and drug development professionals can ensure that this critical intermediate meets the stringent quality standards required for pharmaceutical use.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. Chromatography [usp.org]
- 9. agilent.com [agilent.com]
- 10. (7-Methyl-1H-indazol-5-yl)-methanol [sigmaaldrich.com]
- 11. database.ich.org [database.ich.org]
- 12. youtube.com [youtube.com]
- 13. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 14. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. jordilabs.com [jordilabs.com]
- 18. fda.gov [fda.gov]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Analysis of Residual Solvents According to the New ICH Q3C Guideline : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. chimmed.ru [chimmed.ru]
- 24. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 25. benchchem.com [benchchem.com]
- 26. Methanol - Wikipedia [en.wikipedia.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of (7-Methyl-1H-indazol-5-YL)methanol
Abstract
This application note presents a comprehensive, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (7-Methyl-1H-indazol-5-YL)methanol. This compound is a key heterocyclic building block in medicinal chemistry and drug development. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies. Furthermore, this document details a forced degradation protocol performed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines to confirm the method's stability-indicating capabilities. The protocols and validation parameters outlined herein are designed for researchers, analytical scientists, and drug development professionals requiring a reliable analytical method for this compound.
Introduction and Scientific Background
This compound is a substituted indazole derivative. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of therapeutic applications, including anti-inflammatory, neuroprotective, and anticancer activities[1]. The accurate quantification of such intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
A robust analytical method is essential for monitoring purity, quantifying the compound in various matrices, and assessing its stability under different environmental conditions. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy[2]. This note addresses the critical need for a validated analytical method by providing a detailed protocol grounded in fundamental chromatographic principles and authoritative regulatory standards.[3][4]
Physicochemical Profile of this compound
Understanding the physicochemical properties of the analyte is the cornerstone of logical HPLC method development. The structure of this compound, featuring a bicyclic aromatic indazole core, a methyl group, and a polar hydroxymethyl group, dictates its chromatographic behavior.
| Property | Value / Description | Rationale & Impact on HPLC Method |
| Chemical Structure | (Structure to be inferred by name) C₉H₁₀N₂O | The aromatic indazole core provides a strong chromophore for UV detection. The presence of both hydrophobic (methyl-indazole) and hydrophilic (-CH₂OH) moieties suggests suitability for reversed-phase chromatography. |
| Molecular Formula | C₉H₁₀N₂O | - |
| Molecular Weight | 162.19 g/mol | Essential for preparing standard solutions of known molarity or concentration (mg/mL). |
| pKa (Estimated) | ~2-3 (for the pyridine-type nitrogen protonation), ~14-15 (for the pyrrole-type N-H deprotonation) | The indazole ring contains two nitrogen atoms. The pyridine-type nitrogen is weakly basic, while the N-H proton is weakly acidic[5]. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled. A pH between 4 and 8 avoids protonation of the basic nitrogen, minimizing potential peak tailing[6]. |
| Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents. Moderately soluble in water. | Dictates the choice of diluent for sample and standard preparation. Using the mobile phase as the diluent is ideal to prevent peak distortion. Methanol is an excellent choice for stock solutions[7][8]. |
Recommended HPLC Method Protocol
This protocol is optimized for the separation of this compound from potential process impurities and degradation products. The selection of a C18 stationary phase provides the necessary hydrophobic interactions, while the buffered mobile phase ensures reproducible chromatography.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| HPLC System | Any standard HPLC or UPLC system with a UV/PDA detector. | The method is robust and transferable across standard instruments. |
| Stationary Phase | Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Provides optimal retention and resolution for aromatic heterocyclic compounds through hydrophobic interactions[2][9]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and controls the pH to ensure sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with excellent UV transparency and elution strength for this class of compounds[6]. |
| Elution Mode | Isocratic | An isocratic elution is sufficient for baseline separation and offers simplicity and robustness for routine analysis. |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B | This ratio provides adequate retention (k' > 2) and a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| UV Detection | 285 nm | The indazole ring system exhibits strong UV absorbance. 285 nm is selected as a representative wavelength for sensitive detection, though a full PDA scan is recommended during development to determine the optimal wavelength. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
Working Standard Solution (100 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to the mark with the mobile phase (60:40 Water:Acetonitrile with 0.1% Formic Acid).
-
Mix thoroughly. This solution is used for system suitability and quantification.
Sample Preparation:
-
Prepare the sample to a target concentration of 100 µg/mL in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
HPLC Method Validation Protocol
Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The following protocol is based on the ICH Q2(R1) guideline[3][10][11].
Caption: Workflow for HPLC method validation based on ICH Q2(R1).
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Inject blank (diluent), standard solution, and stressed samples (from forced degradation). | The peak for this compound should be free from interference from the blank and well-resolved from any degradation peaks (Resolution > 2.0). |
| Linearity & Range | Prepare at least five concentrations across 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy | Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Inject six replicate preparations of the standard solution (100 µg/mL) on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) method. LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1. | LOQ should be demonstrated with acceptable precision (RSD ≤ 10%). |
| Robustness | Intentionally vary critical method parameters: Flow Rate (±0.1 mL/min), Column Temperature (±5 °C), Mobile Phase Composition (±2% organic). | System suitability parameters (tailing factor, theoretical plates) must remain within acceptable limits. Retention time shifts should be predictable. |
Stability-Indicating Forced Degradation Study
A forced degradation study is essential to establish the stability-indicating nature of the method, demonstrating that the analyte peak is resolved from all potential degradation products[12][13][14]. The goal is to achieve 5-20% degradation of the active ingredient[12].
References
- 1. mdpi.com [mdpi.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. welch-us.com [welch-us.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Methanol - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of (7-Methyl-1H-indazol-5-YL)methanol with Formaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Document ID: AN-IMCR-260103-01
Abstract
This document provides a comprehensive technical guide for the reaction between (7-Methyl-1H-indazol-5-YL)methanol and formaldehyde. The indazole core is a privileged scaffold in medicinal chemistry, and functionalization of its substituents is a key strategy in drug discovery. This application note details a proposed protocol for the acid-catalyzed formation of a formal acetal, a common protecting group strategy or a precursor for further elaboration. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss potential challenges and troubleshooting strategies. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel indazole-based compounds.
Introduction and Significance
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, including the serotonin receptor agonist Frovatriptan and the anaplastic lymphoma kinase (ALK) inhibitor Ceritinib. The specific starting material, this compound, offers multiple reactive sites: the hydroxyl group, the N1-H of the indazole ring, and the aromatic core itself. The reaction with formaldehyde, a versatile C1 building block, can proceed through several pathways. The most common and often desired transformation under controlled, acidic conditions is the formation of a bis-((7-methyl-1H-indazol-5-yl)methyl) formal, which can serve as a stable dimer or a precursor for further chemical modification. Understanding and controlling this reaction is crucial for leveraging this scaffold in complex molecule synthesis.
Mechanistic Rationale and Potential Pathways
The reaction of this compound with formaldehyde in the presence of an acid catalyst is expected to proceed through the formation of a hemiacetal followed by the formation of a formal acetal. The key steps are outlined below:
-
Protonation of Formaldehyde: The acid catalyst (e.g., p-TsOH) protonates the carbonyl oxygen of formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The primary alcohol of this compound acts as a nucleophile, attacking the activated formaldehyde to form a protonated hemiacetal intermediate.
-
Deprotonation: A base (e.g., solvent or another molecule of the alcohol) deprotonates the intermediate to yield a neutral hemiacetal.
-
Protonation of the Hemiacetal: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Formation of an Oxocarbenium Ion: The loss of water generates a highly reactive oxocarbenium ion.
-
Second Nucleophilic Attack: A second molecule of this compound attacks the oxocarbenium ion.
-
Final Deprotonation: Deprotonation of the resulting intermediate yields the final product, bis((7-methyl-1H-indazol-5-yl)methyl) formal, and regenerates the acid catalyst.
It is crucial to consider a potential side reaction: the N-hydroxymethylation of the indazole ring, which can occur under different conditions (often basic or neutral). However, under acidic conditions, the formation of the formal acetal from the primary alcohol is generally favored.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed acid-catalyzed mechanism for the formation of a formal acetal.
Experimental Protocol
This protocol details a general procedure for the synthesis of bis((7-methyl-1H-indazol-5-yl)methyl) formal. It is recommended to perform a small-scale trial reaction first to optimize conditions.
Materials and Equipment
Reagents:
-
This compound (≥97% purity)
-
Paraformaldehyde (reagent grade)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (≥98% purity)
-
Anhydrous Toluene (or Dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) (reagent grade)
-
Hexanes (reagent grade)
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or argon inlet for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system (optional, for purification)
Reaction Parameters Summary
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (Alcohol:Formaldehyde) | 2 : 1.1 equivalents | A slight excess of formaldehyde ensures complete consumption of the starting alcohol. |
| Catalyst | p-TsOH·H₂O (0.05 - 0.1 equivalents) | A common, effective, and easily removable acid catalyst for acetal formation. |
| Solvent | Toluene or Dioxane | Aprotic solvents that allow for azeotropic removal of water using a Dean-Stark trap, driving the equilibrium. |
| Temperature | Reflux (approx. 110 °C for Toluene) | Sufficient temperature to overcome the activation energy and facilitate water removal. |
| Reaction Time | 4 - 12 hours (monitor by TLC) | Reaction progress should be monitored to avoid decomposition or side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation of the indazole ring at elevated temperatures. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 eq).
-
Add paraformaldehyde (1.1 eq) and p-Toluenesulfonic acid monohydrate (0.1 eq).
-
Assemble a Dean-Stark apparatus and a condenser on the flask.
-
Flush the entire system with an inert atmosphere (N₂ or Ar).
-
-
Reaction Execution:
-
Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting alcohol.
-
Begin vigorous stirring and heat the mixture to reflux using a heating mantle or oil bath.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Periodically check the reaction completion by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to quench the acid catalyst), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, likely as a white or off-white solid.
-
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification.
Product Characterization
The identity and purity of the synthesized bis((7-methyl-1H-indazol-5-yl)methyl) formal should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see a characteristic singlet for the O-CH₂-O methylene bridge, typically in the range of δ 4.5-5.5 ppm. The signals for the indazole core and the benzylic CH₂ groups adjacent to the formal oxygen should also be present and integrated correctly.
-
¹³C NMR: The carbon of the O-CH₂-O bridge will appear as a distinct signal, usually around δ 90-100 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting alcohol and the appearance of strong C-O stretching bands characteristic of an acetal.
Troubleshooting and Safety
-
Low Yield: If the yield is low, ensure that the reagents are anhydrous and the system is well-sealed to prevent moisture from entering, which can inhibit the reaction. Increasing the reaction time or the amount of catalyst may also be beneficial.
-
Incomplete Reaction: If the starting material is not fully consumed, consider using a more efficient method for water removal or a stronger acid catalyst. However, be cautious as stronger acids can lead to decomposition.
-
Side Product Formation: If N-alkylation or other side products are observed, it may be necessary to protect the N1 position of the indazole before carrying out the reaction. This would add extra steps to the synthesis but can significantly improve the selectivity.
-
Safety Precautions: Formaldehyde and paraformaldehyde are toxic and carcinogenic; handle them in a well-ventilated fume hood. Toluene is flammable and has associated health risks. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (7-Methyl-1H-indazol-5-YL)methanol
Welcome to the technical support guide for the synthesis of (7-Methyl-1H-indazol-5-YL)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure your success in the laboratory.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis, which typically involves the reduction of an ester precursor, such as methyl 7-methyl-1H-indazole-5-carboxylate.
Q1: Why is my yield of this compound consistently low?
A low yield is the most common issue, often stemming from multiple factors related to the reduction step, workup, or purification.
Possible Cause 1: Inefficient Reduction
-
Explanation: The conversion of the ester to the alcohol is incomplete. This can be due to the choice of reducing agent, its quality, or the reaction conditions. While sodium borohydride (NaBH₄) is a mild reducing agent, it is often too weak or slow to efficiently reduce esters without additives or harsh conditions.[1][2] Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reagent that is highly effective for this transformation.[2][3][4]
-
Troubleshooting Steps:
-
Reagent Selection: If using NaBH₄, consider switching to the more potent LiAlH₄ or Lithium Borohydride (LiBH₄). LiBH₄ is less reactive than LiAlH₄ but more potent than NaBH₄ and has good solubility in THF.[3]
-
Reagent Quality & Stoichiometry: LiAlH₄ is extremely sensitive to moisture. Use a fresh bottle or a freshly opened container of LiAlH₄ powder or solution. Ensure a slight excess of the hydride reagent is used (typically 1.5-2.0 equivalents) to drive the reaction to completion.
-
Solvent & Temperature: The reaction should be performed in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether. While the initial addition of LiAlH₄ should be done at 0 °C to control the exothermic reaction, allowing the mixture to warm to room temperature and stir for several hours (or even gentle heating) can be necessary for full conversion.[5]
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting ester. If the reaction stalls, a small, additional portion of the reducing agent can be added.
-
Possible Cause 2: Product Loss During Workup
-
Explanation: The workup procedure, especially after using LiAlH₄, is critical. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and significantly lowering the isolated yield.
-
Troubleshooting Steps:
-
Quenching Procedure: Employ a well-established quenching method, such as the Fieser workup. After cooling the reaction back to 0 °C, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce granular precipitates that are easily filtered.
-
Alternative Quench: A simpler, effective method is the careful, portion-wise addition of solid sodium sulfate decahydrate (Na₂SO₄·10H₂O) to the cooled reaction mixture until the grey suspension turns into a white, free-stirring slurry.[5] This avoids large volumes of aqueous solutions.
-
Extraction: Ensure thorough extraction from the filtered solids. After filtration, wash the filter cake extensively with a polar solvent in which your product is soluble (e.g., ethyl acetate, THF, or DCM) to recover any adsorbed product.
-
Possible Cause 3: Degradation or Loss During Purification
-
Explanation: The product may be lost during column chromatography or recrystallization. This compound, with its polar alcohol and N-H groups, can adhere strongly to silica gel.
-
Troubleshooting Steps:
-
Column Chromatography: If using silica gel, consider adding a small percentage (e.g., 1%) of triethylamine or ammonia to the eluent to prevent streaking and irreversible adsorption of the polar product. Aim for an Rf value of 0.2-0.4 in your chosen solvent system for optimal separation.[6]
-
Recrystallization: If recrystallizing, ensure you are not using an excessive amount of solvent, which would prevent the product from crashing out upon cooling. Perform small-scale solvent screening to find the ideal system where the product is soluble when hot but sparingly soluble when cold.
-
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
Common Impurity 1: Unreacted Starting Material (Ester)
-
Identification: A spot on the TLC with a higher Rf value than the product. In ¹H NMR, signals corresponding to the ester's methyl group (around 3.9 ppm) would be visible.
-
Solution: This indicates an incomplete reaction. Refer to the troubleshooting steps for Inefficient Reduction in Q1. To purify the existing batch, carefully perform column chromatography. A hexane/ethyl acetate gradient system is typically effective at separating the less polar ester from the more polar alcohol product.
Common Impurity 2: Aldehyde Intermediate
-
Identification: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate. If the reduction is not complete, this aldehyde may be present. It can be identified by a characteristic peak in the ¹H NMR spectrum between 9-10 ppm.
-
Solution: This is another sign of incomplete reduction. The aldehyde can be separated from the alcohol via column chromatography, though it may be challenging. The best approach is to ensure the initial reduction goes to completion.
Common Impurity 3: Inorganic Salts
-
Identification: A fine white powder that is insoluble in common organic solvents. This is often seen if the workup and filtration were not performed carefully.
-
Solution: If the product is contaminated with inorganic salts after evaporation, dissolve the crude material in a suitable organic solvent (like ethyl acetate), and filter it through a plug of celite or cotton to remove the insoluble salts before proceeding with further purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most direct and common laboratory-scale synthesis is the reduction of a suitable carboxylic acid derivative, typically methyl or ethyl 7-methyl-1H-indazole-5-carboxylate. This precursor can be synthesized from commercially available starting materials. The reduction of the ester is a robust and high-yielding transformation when optimized.
Caption: General synthetic pathway to the target compound.
Q2: Which reducing agent is best for this synthesis?
The "best" agent depends on a balance of reactivity, selectivity, safety, and scale. The table below summarizes the common choices for ester reduction.[2][3][4] For general laboratory-scale synthesis where high reactivity is desired, LiAlH₄ is often the reagent of choice.[2][3]
| Reagent | Typical Conditions | Pros | Cons |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to RT | Powerful, fast, reduces most carbonyls | Non-selective, highly reactive with water/protic solvents, pyrophoric potential |
| LiBH₄ | THF or Et₂O, RT to Reflux | More selective than LiAlH₄, good solubility in THF | Less reactive than LiAlH₄, may require heating |
| NaBH₄ | MeOH or EtOH, RT to Reflux | Safer, easier to handle, inexpensive | Generally too weak for esters unless additives (e.g., CeCl₃) or high temperatures are used |
| DIBAL-H | Anhydrous Toluene or DCM, -78 °C | Can stop at the aldehyde stage if controlled | Requires cryogenic temperatures for selectivity, sensitive to moisture |
Q3: What are the critical safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?
Safety is paramount when using LiAlH₄.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water and protic solvents to produce flammable hydrogen gas. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
-
Controlled Addition: Add the solid LiAlH₄ slowly and in portions to the cooled solution of the ester. For larger scales, adding a solution of the ester to a slurry of LiAlH₄ is preferred to maintain better temperature control.
-
Quenching: The quenching process is highly exothermic and releases hydrogen gas. It must be done slowly, at 0 °C, and behind a blast shield.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
This protocol describes a representative procedure for the reduction of methyl 7-methyl-1H-indazole-5-carboxylate.
Materials:
-
Methyl 7-methyl-1H-indazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an argon atmosphere, add methyl 7-methyl-1H-indazole-5-carboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet. Dissolve the starting material in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
LiAlH₄ Addition: Slowly add LiAlH₄ (1.5 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc), checking for the complete consumption of the starting ester.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly add solid Na₂SO₄·10H₂O portion-wise with vigorous stirring. Continue adding until the grey suspension becomes a white, granular solid and gas evolution ceases.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF and EtOAc.
-
Workup: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Troubleshooting Workflow Diagram
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
Caption: A logical flow for troubleshooting common synthesis problems.
References
- 1. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Indazole Derivatives
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of indazole derivatives. The indazole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the timely advancement of drug discovery programs.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues you may encounter in the laboratory.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is dedicated to specific, frequently encountered problems during the synthesis of indazole derivatives and provides actionable solutions based on mechanistic principles and established literature.
Issue 1: Poor Regioselectivity in N-Alkylation/N-Acylation (N1 vs. N2 Isomers)
Question: My N-alkylation (or N-acylation) of a substituted 1H-indazole is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: This is one of the most common challenges in indazole chemistry. The outcome of N-substitution is a delicate balance between kinetic and thermodynamic control, heavily influenced by the reaction conditions and the substitution pattern of the indazole core. The 1H-indazole tautomer is generally the more thermodynamically stable form.[2]
Causality & Mechanistic Insight: The indazole anion is a mesomeric system, meaning the negative charge is delocalized across both nitrogen atoms. The N1 position is typically more sterically accessible, while the N2 position can be favored under certain conditions due to electronic effects or kinetic control.
Troubleshooting Strategies:
-
Thermodynamic vs. Kinetic Control: Conditions that allow for equilibration, such as higher temperatures or longer reaction times with a suitable base/solvent system, tend to favor the more stable N1-alkylated product. Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2 isomer.
-
Strategic Selection of Base and Solvent: This is the most critical factor in directing regioselectivity. The following table summarizes general trends observed in the literature:
| Desired Isomer | Base | Solvent | Rationale & Key Considerations |
| N1-Alkylated | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | This combination is widely reported to provide high N1 selectivity, particularly for indazoles with electron-deficient substituents. The sodium cation is thought to coordinate with the N2 atom and an adjacent substituent, sterically hindering N2-alkylation.[3][4] |
| Cesium Carbonate (Cs₂CO₃) | N,N-Dimethylformamide (DMF) | Often used for N-arylations and can favor the N1 product. | |
| N2-Alkylated | Potassium Carbonate (K₂CO₃) | DMF | This system often gives mixtures but can favor N2 with certain substrates. |
| Mitsunobu Conditions (DEAD, PPh₃) | THF | These conditions are known to strongly favor the formation of the N2-alkylated product.[3][4] | |
| Triflic Acid (TfOH) catalysis with diazo compounds | Dichloromethane (DCM) | An acid-catalyzed method that has been shown to be highly selective for N2-alkylation.[5] |
-
Influence of Substituents:
Experimental Protocol for Highly N1-Selective Alkylation:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the 1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until completion.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Issue 2: Over-halogenation Leading to Di- or Tri-substituted Products
Question: I am trying to perform a monohalogenation (e.g., bromination or chlorination) on my indazole, but I am getting a significant amount of di- and even tri-halogenated side products. How can I improve the selectivity for the mono-halogenated product?
Answer: Over-halogenation is a common issue due to the activated nature of the indazole ring system. The initial halogen substituent can further activate the ring towards subsequent electrophilic substitution.
Causality & Mechanistic Insight: The halogenation of indazoles is an electrophilic aromatic substitution reaction. The introduction of the first halogen atom does not sufficiently deactivate the ring to prevent further reaction, especially if the reaction conditions are too harsh or if an excess of the halogenating agent is used.
Troubleshooting Strategies:
-
Control of Stoichiometry: Carefully control the amount of the halogenating agent (e.g., N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)). Use no more than 1.0-1.1 equivalents for monohalogenation.
-
Slow Addition of Reagents: Add the halogenating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to reduce the reaction rate and improve selectivity. Electrophilic aromatic substitutions are often exothermic, and lower temperatures help to control the reaction.
-
Choice of Solvent: The solvent can influence the reactivity of the halogenating agent. Less polar solvents may decrease the reaction rate and enhance selectivity.
-
Protecting Groups: In some cases, transiently protecting one of the nitrogen atoms can direct the halogenation to a specific position and prevent over-reaction.
Experimental Protocol for Selective Monobromination at C3:
-
Dissolve the 2-substituted-2H-indazole (1.0 eq) in a suitable solvent such as water or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0 eq) in small portions over 30 minutes, ensuring the temperature remains low.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography or recrystallization to remove any unreacted starting material and di-brominated byproduct.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to common indazole synthesis routes.
Q1: My Cadogan-Sundberg reaction to synthesize a 2H-indazole is giving a low yield and a complex mixture of byproducts. What are the likely side reactions?
A1: The Cadogan-Sundberg reaction, which typically involves the reductive cyclization of an o-nitro-stilbene or related imine with a trivalent phosphorus reagent (e.g., triethyl phosphite), is robust but often requires high temperatures.[6][7] These harsh conditions can lead to several side reactions.
-
Mechanism and Side Reactions: The reaction is generally believed to proceed through the deoxygenation of the nitro group to a nitrene, which then undergoes cyclization. However, non-nitrene pathways involving N-oxide intermediates have also been proposed.[6][8] Common side products can include:
-
Carbazoles: If the starting material has an appropriate biphenyl-like structure, further cyclization can lead to carbazole formation.
-
Over-reduction Products: The nitro group can be reduced beyond the nitrene stage, leading to amines or other undesired products.
-
Products from Rearrangement: The intermediate nitrene can undergo rearrangements, leading to a variety of heterocyclic byproducts.
-
Incomplete Reaction: Due to the high temperatures required, starting material or partially deoxygenated intermediates may remain.
-
-
Troubleshooting:
-
Milder Conditions: Newer protocols have been developed that allow the Cadogan reaction to proceed at lower temperatures (e.g., 80 °C), which can significantly reduce the formation of byproducts.[6][7]
-
Microwave Irradiation: The use of microwave heating has been shown to accelerate the reaction, often leading to cleaner conversions and higher yields in shorter reaction times.
-
Careful Choice of Reducing Agent: While triethyl phosphite is common, other phosphines like tri-n-butylphosphine can be effective under milder conditions.[7]
-
Q2: I am attempting a Davis-Beirut reaction, but my yields are consistently low. What are the critical parameters to optimize?
A2: The Davis-Beirut reaction is a valuable metal-free method for synthesizing 2H-indazoles and indazolones from o-nitrobenzylamines or related precursors. Its success can be highly sensitive to the reaction conditions.
-
Critical Parameters:
-
Water Content: The presence of a controlled amount of water can be crucial for the reaction to proceed efficiently. However, excessive water can promote side reactions and decrease the yield. Optimization of the water content in your solvent system is recommended.
-
Solvent Choice: The reaction is often performed in alcoholic solvents. The choice of alcohol (e.g., methanol, ethanol, isopropanol) can impact the reaction rate and yield.
-
Base Concentration: The concentration of the base (e.g., KOH or NaOH) is a critical parameter that needs to be optimized for your specific substrate.
-
Reaction Time and Temperature: Incomplete conversion due to insufficient reaction time or temperature is a common cause of low yields. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
-
Q3: What are the common pitfalls in the Jacobsen indazole synthesis?
A3: The Jacobsen synthesis is a classic method involving the diazotization of an N-acylated o-toluidine followed by intramolecular cyclization.[5] While effective, there are several potential issues.
-
Mechanism and Potential Problems: The reaction proceeds via the formation of a diazonium salt, which then undergoes an intramolecular azo coupling.[5]
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step. Ensure proper temperature control (typically 0-5 °C) and the correct stoichiometry of sodium nitrite and acid. Inadequate conditions can lead to unreacted starting material or the formation of diazoamino compounds.
-
Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive. If the intramolecular cyclization is slow, the diazonium salt can react with the solvent or counter-ions, leading to byproducts such as phenols or aryl halides.
-
Formation of Tars: Diazonium salts can be unstable, especially at elevated temperatures, and may decompose to form tarry, intractable mixtures. It is crucial to maintain low temperatures throughout the diazotization and coupling steps.
-
Hydrolysis of the Acyl Group: If the reaction conditions are too acidic or the workup is not performed promptly, the N-acyl protecting group can be hydrolyzed.
-
-
Troubleshooting:
-
Use Freshly Prepared Sodium Nitrite Solution: Ensure the diazotizing agent is of high quality.
-
Maintain Low Temperatures: Use an ice-salt bath to keep the reaction temperature below 5 °C during diazotization.
-
Control the Rate of Addition: Add the sodium nitrite solution slowly to prevent localized overheating and decomposition of the diazonium salt.
-
Phase-Transfer Catalysis: Some modifications of the Jacobsen synthesis utilize phase-transfer catalysts to achieve higher yields under milder conditions.[1]
-
Q4: How can I effectively separate N1 and N2-alkylated indazole isomers without resorting to column chromatography?
A4: While column chromatography is a common method, it can be time-consuming and costly for large-scale separations. Recrystallization from a mixed solvent system can be a highly effective alternative for separating isomeric products.
-
Principle of Separation by Recrystallization: N1 and N2 isomers often have different polarities and crystal packing efficiencies, leading to different solubilities in various solvents. By carefully selecting a solvent or a mixture of solvents, it is often possible to find conditions where one isomer crystallizes out of solution while the other remains dissolved.
-
General Recrystallization Protocol for Indazole Isomers:
-
Dissolve the mixture of isomers in a minimal amount of a hot solvent in which both isomers are soluble (e.g., acetone, ethanol, methanol, acetonitrile, or THF).
-
Slowly add a co-solvent (an "anti-solvent") in which the desired isomer is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.
-
Add a small amount of the first solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals of the less soluble isomer by vacuum filtration.
-
The more soluble isomer will remain in the mother liquor and can be recovered by evaporating the solvent and performing a subsequent purification if necessary. A common solvent system for this purpose is a mixture of THF and water, or acetone and water.
-
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the concepts discussed, the following diagrams illustrate key mechanistic pathways and logical workflows.
Diagram 1: Factors Influencing N1 vs. N2 Alkylation
Caption: Key factors determining the regioselectivity of indazole N-alkylation.
Diagram 2: Troubleshooting Workflow for Over-Halogenation
Caption: A step-by-step approach to mitigate over-halogenation in indazole synthesis.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of N-Alkylation of Indazoles
Welcome to the Technical Support Center for the N-alkylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. The indazole scaffold is a critical pharmacophore in medicinal chemistry, but the regioselective introduction of alkyl groups at the N-1 or N-2 positions presents a common and significant challenge.[1][2][3] This document aims to provide you with the expertise and practical guidance to navigate these complexities and achieve your desired synthetic outcomes.
Understanding the Core Challenge: N-1 vs. N-2 Regioselectivity
The fundamental issue in the N-alkylation of indazoles arises from the presence of two nucleophilic nitrogen atoms in the indazole ring. Upon deprotonation, the resulting indazolide anion is an ambident nucleophile, meaning it can be alkylated at either the N-1 or N-2 position, often leading to a mixture of regioisomers.[4][5] The final product ratio is a delicate balance of several factors, including reaction conditions and the steric and electronic properties of the indazole substrate.[1][2][6]
Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][7][8][9][10] This intrinsic stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibration.[1][6][9][10] Conversely, conditions that favor kinetic control may lead to a higher proportion of the N-2 alkylated product.[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-alkylation of indazoles in a question-and-answer format.
Problem 1: My reaction is giving a mixture of N-1 and N-2 isomers. How can I improve the selectivity?
This is the most common challenge in indazole alkylation.[4][5] Achieving high regioselectivity requires careful optimization of your reaction conditions.
Root Cause Analysis and Solutions:
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is arguably the most critical factor influencing regioselectivity.[1]
-
For N-1 Selectivity (Thermodynamic Control): A widely successful strategy is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) .[2][3][5][9][10][11] The sodium cation is believed to form a tight ion pair, chelating with the N-2 nitrogen and a coordinating group at the C-3 position (if present), thus sterically hindering N-2 alkylation.[5][8][11]
-
For N-2 Selectivity (Kinetic Control): Different conditions are required. Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to mixtures or favors the N-2 isomer under certain circumstances, but can be unreliable.[6][12] More robust methods for N-2 selectivity are discussed in the FAQs.
-
-
Reaction Temperature and Time:
-
For N-1 selectivity with NaH/THF, running the reaction at a slightly elevated temperature (e.g., 50 °C) can ensure complete conversion while maintaining excellent regiocontrol.[1][9]
-
Allowing the reaction to stir for a sufficient duration can also favor the formation of the thermodynamically more stable N-1 isomer through equilibration, especially with certain electrophiles.[1][9]
-
-
Nature of the Alkylating Agent:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: My reaction has low or no conversion of the starting indazole.
Root Cause Analysis and Solutions:
-
Insufficiently Strong Base: If you are using weaker bases like potassium carbonate or sodium carbonate, they may not be strong enough to fully deprotonate the indazole, especially in less polar solvents like THF.[1][10]
-
Solution: Switch to a stronger base like sodium hydride (NaH).
-
-
Poor Solubility: The indazole starting material or its corresponding salt may have poor solubility in the chosen solvent.
-
Solution: While THF is excellent for N-1 selectivity, for certain substrates, you might consider a more polar solvent like DMF. However, be aware this will likely impact your regioselectivity.[6]
-
-
Inactive Alkylating Agent: Your alkylating agent may be old or degraded.
-
Solution: Use a fresh bottle of the alkylating agent or verify its integrity. Consider switching to a more reactive electrophile (e.g., from an alkyl chloride to an alkyl bromide or iodide).
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
Frequently Asked Questions (FAQs)
Q1: What are the best methods for achieving selective N-1 alkylation?
For high N-1 selectivity, the most reliable and widely cited method is the use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .[2][9][10][11] This method is particularly effective for indazoles bearing substituents at the C-3 position, such as carboxymethyl, tert-butyl, and carboxamide groups, often yielding >99% N-1 regioselectivity.[1][2][9][10][11]
An alternative for specific substrates is using cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures (e.g., 90 °C), which has also been shown to provide excellent yields of N-1 alkylated products.[4][8]
Q2: How can I selectively synthesize the N-2 alkylated indazole?
Achieving high N-2 selectivity often requires moving away from standard SN2 conditions and employing specific methodologies:
-
Mitsunobu Reaction: This reaction provides a strong preference for the formation of the N-2 regioisomer.[1][6] For example, the reaction of an indazole with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) typically yields the N-2 alkylated product as the major isomer.[1][6][9]
-
TfOH-Catalyzed Alkylation with Diazo Compounds: A modern, metal-free approach involves the reaction of indazoles with diazo compounds in the presence of a catalytic amount of triflic acid (TfOH). This method can provide excellent yields and exceptionally high N-2 regioselectivity (N-2/N-1 ratios up to 100/0).[6][13]
-
Steric Hindrance at C-7: The presence of a bulky substituent at the C-7 position of the indazole ring sterically hinders the N-1 position and directs alkylation to N-2. Electron-withdrawing groups like nitro (NO₂) or carboxylates (CO₂Me) at C-7 can lead to excellent N-2 selectivity (≥96%), even under NaH/THF conditions.[1][2][6][11]
Q3: How do substituents on the indazole ring affect the N-alkylation reaction?
Substituents have a profound impact on both the rate and regioselectivity of N-alkylation:[1][2]
-
C-3 Substituents: Steric bulk at the C-3 position generally favors N-1 alkylation.[10] Coordinating groups (e.g., esters, amides) at C-3 can chelate with the cation of the base (like Na⁺), leading to very high N-1 selectivity.[5][11]
-
C-7 Substituents: As mentioned, substituents at C-7 sterically block the N-1 position, strongly directing alkylation to N-2.[1][2][6][11]
-
Electronic Effects: The electronic nature of substituents can also play a role, but the steric and coordinating effects of groups at the C-3 and C-7 positions are often the dominant factors in controlling regioselectivity.
Q4: Can I use Phase Transfer Catalysis (PTC) for indazole alkylation?
Yes, phase transfer catalysis is a viable method for N-alkylation of various nitrogen-containing heterocycles, including imidazoles, and can be applied to indazoles.[14][15] PTC offers several green chemistry advantages, such as the potential to use less hazardous solvents and inorganic bases.[16] It can be particularly useful for large-scale synthesis.[17] However, regioselectivity can still be a challenge and may require careful optimization of the catalyst, base, and solvent system.
Data Summary and Protocols
Table 1: Influence of Base and Solvent on Regioselectivity
| Base | Solvent | Typical N-1:N-2 Ratio | Control Type | Reference |
| NaH | THF | >99:1 (for suitable substrates) | Thermodynamic | [1][2][9] |
| K₂CO₃ | DMF | 1.5:1 to mixtures | Mixed | [1][12] |
| Cs₂CO₃ | DMF | 1.9:1 | Mixed | [10] |
| Cs₂CO₃ | Dioxane | Highly N-1 selective | Thermodynamic | [4][8] |
| NaHMDS | THF/DMSO | Solvent-dependent | Mixed | [1] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation using NaH/THF (General Procedure)
This protocol is optimized for achieving high N-1 regioselectivity.[4][6]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Scientist's Note: The evolution of hydrogen gas will be observed. Ensure proper ventilation.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1][6]
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.
Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction (General Procedure)
This protocol is designed to favor the formation of the N-2 isomer.[6]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Scientist's Note: The reaction is often characterized by a color change from colorless to yellow/orange. The addition should be slow to control the exothermic reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude mixture, containing the desired product and triphenylphosphine oxide, can be purified directly by flash column chromatography to separate the N-1 and N-2 isomers and other byproducts.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 17. phasetransfer.com [phasetransfer.com]
Technical Support Center: Separation and Regiocontrol of N1 and N2 Isomers in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. Indazole-based compounds are a cornerstone in modern medicinal chemistry, forming the structural basis for numerous pharmaceuticals.[1][2][3] However, the synthesis of N-substituted indazoles presents a persistent and often frustrating challenge for researchers: the formation of N1 and N2 regioisomeric mixtures.
This guide is designed for researchers, chemists, and drug development professionals who encounter this challenge. We will move beyond simple procedural lists to explain the causality behind these experimental hurdles. Here, you will find field-proven troubleshooting strategies, detailed separation protocols, and preventative methods to control regioselectivity at the source.
The Core Challenge: Annular Tautomerism
The difficulty in selectively functionalizing indazoles stems from the molecule's inherent annular tautomerism. The proton on the pyrazole ring can reside on either nitrogen atom, creating two distinct tautomers: the 1H-indazole and the 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, deprotonation under basic conditions generates an ambidentate indazolide anion with nucleophilic character at both N1 and N2, leading to mixtures upon reaction with an electrophile.[4][5] Achieving high selectivity is therefore a matter of carefully controlling the reaction to favor one pathway over the other.
Caption: The formation of N1 and N2 isomers from the ambident indazolide anion.
Part 1: Frequently Asked Questions (FAQs)
Q1: I performed an N-alkylation on my indazole and got a mixture of two products. Why did this happen?
A: This is the most common issue in indazole functionalization and is due to the molecule's annular tautomerism.[4] The indazole ring has two nucleophilic nitrogen atoms, N1 and N2. Under typical reaction conditions (especially with a base), both nitrogens can attack the alkylating agent, leading to a mixture of N1 and N2 substituted regioisomers. The ratio of these isomers is highly dependent on factors like the base, solvent, temperature, and the electronic and steric nature of both your indazole substituents and the electrophile.[3][6]
Q2: My reaction produced an isomeric mixture. What is the best first step to try and separate them?
A: Standard flash column chromatography on silica gel is the universal first approach. A gradient elution with a hexane/ethyl acetate system is a good starting point. While many isomer pairs can be separated this way, it is not uncommon for them to have very similar polarities, making separation difficult. If this fails, refer to the detailed troubleshooting guide in Part 2.
Q3: How can I quickly and reliably determine which of my separated products is the N1 isomer and which is N2?
A: The most definitive method is 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[7][8]
-
For the N1 isomer , you will observe a 3-bond correlation (³J) between the protons of the methylene group attached to the nitrogen (N-CH₂) and the C7a carbon of the indazole ring.[7][8]
-
For the N2 isomer , you will instead see a correlation from the N-CH₂ protons to the C3 carbon.[8] This technique provides unambiguous assignment.
Q4: Is it possible to avoid this separation issue altogether by controlling the reaction to form only one isomer?
A: Yes, in many cases you can achieve high regioselectivity. Preventing the formation of one isomer is far more efficient than post-reaction separation. Selectivity is achieved by carefully choosing reaction conditions to favor either thermodynamic or kinetic control. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) often strongly favors the N1 product,[6][7][9] while Mitsunobu conditions or certain acid-catalyzed protocols can favor N2.[7][10] Detailed protocols are provided in Part 3.
Part 2: Troubleshooting and Separation Guides
Issue 1: My N1 and N2 isomers are co-eluting during column chromatography.
This is a frequent bottleneck. When standard Hexane/EtOAc gradients fail, a systematic approach is necessary.
Caption: Troubleshooting workflow for separating challenging indazole isomers.
Answer & Solutions:
-
Strategy 1: Optimize the Solvent System. The interaction between your compounds, the solvent (mobile phase), and the silica (stationary phase) is complex. Sometimes, a simple change in solvent can dramatically improve separation.
-
Principle: Different solvents interact differently with your isomers. By changing the solvent class, you can exploit subtle differences in their polarity and hydrogen bonding capability.
-
Action: If a Hexane/EtOAc system fails, try the solvent systems in the table below. Start with a low polarity mixture and gradually increase it.
-
| Solvent System | Class & Rationale | Typical Ratio Range (v/v) |
| Toluene / Acetone | Aromatic/Ketone. Offers different π-π interaction possibilities than aliphatic hexanes. | 98:2 to 80:20 |
| Dichloromethane / Methanol | Chlorinated/Alcohol. Good for more polar indazoles. Use with caution due to methanol's high elution strength. | 100:0 to 95:5 |
| Hexane / Diethyl Ether | Aliphatic/Ether. Ether is a less polar, non-hydrogen bonding alternative to EtOAc. | 95:5 to 70:30 |
| Additive: Triethylamine (TEA) | Basic Modifier. Add ~0.5% to the mobile phase to reduce tailing if your indazoles are basic. | - |
| Additive: Acetic Acid (AcOH) | Acidic Modifier. Add ~0.5% if your compounds are acidic, but this is less common for simple N-alkyl indazoles. | - |
-
Strategy 2: Change the Stationary Phase. If optimizing the mobile phase is insufficient, changing the stationary phase is the next logical step.[11]
-
Action: Try using alumina (which can be acidic, neutral, or basic) or reverse-phase (C18) silica gel for your column. These materials offer completely different separation mechanisms compared to standard silica.
-
-
Strategy 3: Recrystallization. For multi-gram scales, recrystallization is often a more practical and scalable solution than chromatography.[12] A key technique is using a mixed-solvent system where one solvent dissolves the compound well and the other is a poor solvent (anti-solvent).
-
Protocol:
-
Dissolve a small sample of your isomeric mixture in a minimum amount of a "good" solvent (e.g., acetone, ethanol, THF) with gentle heating.
-
Slowly add a "poor" anti-solvent (e.g., water, hexanes) dropwise until the solution just begins to turn cloudy.
-
Add a drop or two of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath or refrigerator.
-
Collect the resulting crystals by filtration and analyze their purity (e.g., by ¹H NMR or LC-MS). The two isomers will likely have different solubilities, allowing one to crystallize preferentially.[12]
-
-
Issue 2: I've separated my isomers, but I'm not sure which is which.
Visual inspection of a TLC plate or chromatogram cannot distinguish between N1 and N2 isomers. Unambiguous characterization is essential.[13][14]
Answer & Solution: The Gold Standard - 2D HMBC NMR
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful and direct method for assigning N1/N2 regiochemistry.[7][8] It reveals correlations between protons and carbons that are 2 or 3 bonds away.
-
Principle: The key is the structural difference around the N-alkyl group. In the N1 isomer, the alkyl group is three bonds away from the C7a carbon. In the N2 isomer, it is three bonds away from the C3 carbon.
Caption: Definitive HMBC correlations for N1 and N2 indazole isomer assignment.
Protocol: Unambiguous Isomer Assignment using HMBC
-
Prepare Sample: Prepare a standard NMR sample (~5-10 mg) of each pure, isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire Spectra: Acquire a standard ¹H NMR, a ¹³C NMR, and a 2D gHMBCAD (gradient Heteronuclear Multiple Bond Correlation, Adiabatic) spectrum.
-
Process and Analyze: Process the 2D spectrum.
-
Identify Key Signals:
-
Find the signal for the methylene protons directly attached to the indazole nitrogen (N-CH₂-R). This is typically a triplet or multiplet in the 4.0-5.5 ppm range.
-
Identify the quaternary C7a carbon (often ~140 ppm) and the C3 carbon (can vary, ~120-140 ppm) from the ¹³C spectrum or literature values.
-
-
Look for the Cross-Peak:
Part 3: Protocols for Regioselective Synthesis (Preventative Measures)
The most elegant solution is to control the regioselectivity of the initial reaction. Below are robust protocols designed to selectively target either the N1 or N2 position.
Protocol 1: Selective Synthesis of N1-Alkylated Indazoles (Thermodynamic Control)
This protocol is highly reliable for producing the N1 isomer, which is often the thermodynamically more stable product.[3][7] The use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is particularly effective.[7][9][15]
Principle of Selectivity: The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and thus directing alkylation to the N1 position.[6] This method shows excellent N1 selectivity (>99%) for indazoles with various C3 substituents like carboxymethyl, tert-butyl, and COMe groups.[9][15][16]
Step-by-Step Methodology: [17]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF via syringe. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt may be observed.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 4-16 hours).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the pure N1-alkylated indazole.
Protocol 2: Selective Synthesis of N2-Alkylated Indazoles
Achieving N2 selectivity often requires moving away from standard Sₙ2 conditions to favor kinetic products or alternative reaction mechanisms.
Method A: Mitsunobu Reaction [5][17]
Principle of Selectivity: The Mitsunobu reaction proceeds through a different mechanism involving a phosphonium intermediate. This pathway often shows a strong kinetic preference for attack at the N2 position, leading to high N2 selectivity.[5][7]
Step-by-Step Methodology:
-
Preparation: In a flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise via syringe. A color change and/or precipitate may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.
Method B: TfOH-Catalyzed Alkylation with Diazo Compounds [10]
Principle of Selectivity: This metal-free method uses a strong Brønsted acid (triflic acid, TfOH) to protonate the diazo compound, generating a highly reactive electrophile. Under these acidic conditions, the N2 position of the indazole is preferentially alkylated with excellent regioselectivity (N2/N1 up to 100/0).[10]
Step-by-Step Methodology: [17]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the pure N2-alkylated indazole.
References
- 1. ijsdr.org [ijsdr.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. research.ucc.ie [research.ucc.ie]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, and its synthesis, while versatile, can present numerous challenges.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and achieve high-yielding, regioselective syntheses.
Frequently Asked Questions (FAQs) in Indazole Synthesis
Here, we address some of the most common overarching questions encountered during indazole synthesis.
Q1: My N-alkylation of an indazole is resulting in a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: The formation of N1 and N2 regioisomers is a frequent challenge due to the annular tautomerism of the indazole ring, where the proton can reside on either nitrogen.[1] The 1H-tautomer is generally the more thermodynamically stable form.[1] Control over regioselectivity hinges on a careful selection of reaction conditions that favor either the thermodynamic or kinetic product.
Mechanism of N-Alkylation and Regioselectivity:
The regioselectivity of N-alkylation is primarily influenced by the interplay of base, solvent, and the steric and electronic properties of the indazole substrate. The choice of a strong, non-coordinating base in a non-polar solvent tends to favor the formation of a tight ion pair between the indazole anion and the counterion, sterically hindering the N2 position and leading to N1 alkylation. Conversely, conditions that promote a "freer" anion can lead to a mixture of isomers or favor the kinetically preferred N2 product.
Troubleshooting Protocol for Regioselective N-Alkylation:
| Problem | Potential Cause | Recommended Solution |
| Poor N1-selectivity | Use of a polar aprotic solvent (e.g., DMF) which solvates the cation, leading to a less hindered N2 attack. | Switch to a less polar solvent like tetrahydrofuran (THF) with sodium hydride (NaH) as the base. This promotes the formation of a sodium-indazole ion pair that sterically favors N1 alkylation.[3][4] |
| Mixture of N1 and N2 isomers | The chosen base and solvent system does not provide sufficient differentiation between the two nitrogen atoms. | For preferential N1-alkylation, use NaH in THF. For N2-alkylation, Mitsunobu conditions (PPh₃, DIAD/DEAD) often favor the N2 isomer.[3][5] |
| Need for high N2-selectivity | The substrate electronics do not inherently favor N2-alkylation under standard conditions. | Introduce a strong electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C7 position of the indazole ring. This has been shown to provide excellent N2-selectivity.[3][4] |
Q2: I am attempting a synthesis from an o-fluorobenzaldehyde and hydrazine, but the yield is low and I'm observing side products. What is going wrong?
A2: The synthesis of indazoles from o-fluorobenzaldehydes and hydrazine is a common and effective method. However, it can be plagued by the formation of side products, most notably the competitive Wolff-Kishner reduction of the intermediate hydrazone to a fluorotoluene derivative.[6][7]
Causality of Side Product Formation:
The key intermediate in this reaction is the hydrazone formed between the o-fluorobenzaldehyde and hydrazine. Under the reaction conditions, this hydrazone can undergo two competing pathways: the desired intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole, and the undesired Wolff-Kishner reduction of the carbonyl group to a methyl group.
Troubleshooting Protocol for Indazole Synthesis from o-Fluorobenzaldehydes:
| Problem | Potential Cause | Recommended Solution |
| Low yield of indazole and formation of a fluorotoluene byproduct | The reaction conditions favor the Wolff-Kishner reduction of the hydrazone intermediate. | To suppress the Wolff-Kishner reduction, consider converting the o-fluorobenzaldehyde to its O-methyloxime derivative first. The O-methyloxime can then be reacted with hydrazine to form the indazole, effectively eliminating the reduction pathway.[6][7] |
| Incomplete reaction | Insufficient reaction temperature or time for the intramolecular SNAr to occur. | Monitor the reaction by TLC or LC-MS. If starting material persists, consider increasing the reaction temperature or prolonging the reaction time. The choice of solvent can also be critical; ethereal solvents like THF, DME, or dioxane may improve yields.[7] |
| Formation of 3-aminoindazole | If using an O-methyloxime, the geometry of the oxime can influence the reaction outcome. The Z-isomer can lead to the formation of a benzonitrile intermediate, which then reacts with hydrazine to yield a 3-aminoindazole.[6][7] | Ensure the use of the major E-isomer of the O-methyloxime to favor the desired indazole formation. |
Specific Troubleshooting Guides for Common Indazole Syntheses
This section provides detailed troubleshooting for specific named reactions used in indazole synthesis.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a valuable method for the synthesis of 2H-indazoles from o-nitrobenzylamines. However, the reaction is sensitive to conditions and substrate scope.[8][9]
Q3: My Davis-Beirut reaction is giving a low yield, especially when using anilines as the amine component. What are the critical parameters to optimize?
A3: Low yields in the Davis-Beirut reaction, particularly with less nucleophilic amines like anilines, are often due to competing side reactions involving the highly reactive nitroso-imine intermediate.[8][9] The presence of water and the nature of the amine are critical factors.
Workflow for Troubleshooting the Davis-Beirut Reaction:
Caption: Troubleshooting workflow for the Davis-Beirut reaction.
The Cadogan Reaction
The Cadogan reaction is a reductive cyclization of an o-nitro-substituted precursor, often using a phosphine or phosphite reagent, to form the indazole ring. While robust, it can suffer from harsh reaction conditions and the formation of byproducts.[10]
Q4: My Cadogan reaction requires high temperatures and gives a low yield of the desired 2H-indazole. How can I improve the efficiency of this reaction?
A4: Traditional Cadogan reactions often require high temperatures, which can lead to decomposition and side reactions. Modern modifications focus on milder conditions and more efficient catalysts.
Key Optimization Parameters for the Cadogan Reaction:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Instead of stoichiometric triethyl phosphite, consider using a catalytic amount of a biphilic phosphetane with a hydrosilane as the terminal reductant.[10] | This allows for catalytic PIII/PV=O redox cycling, enabling the reaction to proceed under milder conditions and reducing phosphine oxide waste.[10] |
| Reaction Temperature | With a catalytic system, the reaction temperature can often be lowered significantly from the traditional >150 °C to around 80-100 °C. | Milder temperatures reduce the likelihood of thermal decomposition of starting materials and products, leading to cleaner reactions and higher yields. |
| Solvent | Isopropanol has been shown to be an effective solvent for milder, one-pot condensation-Cadogan cyclizations. | The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics. |
Common Side Products in the Cadogan Reaction:
The primary byproduct in phosphine-mediated Cadogan reactions is the corresponding phosphine oxide. Incomplete reduction can also lead to the isolation of nitroso or azoxy intermediates.
Copper-Catalyzed Indazole Synthesis (Ullmann-type Coupling)
Intramolecular Ullmann-type reactions are a powerful method for the synthesis of indazoles, but they can be sensitive to reaction conditions and catalyst activity.[11][12][13][14]
Q5: I am performing an intramolecular copper-catalyzed N-arylation to form an indazole, but the reaction is sluggish and the yield is poor. What are the common pitfalls?
A5: Poor reactivity in copper-catalyzed indazole synthesis can stem from several factors, including catalyst deactivation, improper choice of base and ligand, and thermal instability.
Troubleshooting Protocol for Copper-Catalyzed Indazole Synthesis:
-
Catalyst and Ligand:
-
Ensure the use of a high-purity copper(I) source.
-
The choice of ligand is critical. For challenging couplings, consider using ligands such as 1,10-phenanthroline.
-
-
Base and Solvent:
-
The base plays a crucial role in the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and DBU. The optimal base is substrate-dependent and may require screening.
-
Aprotic polar solvents like DMF, DMSO, or dioxane are typically used. Ensure the solvent is anhydrous.
-
-
Reaction Temperature:
-
While these reactions often require elevated temperatures, excessive heat can lead to catalyst decomposition and byproduct formation. It is crucial to find the optimal temperature for your specific substrate.
-
-
Exclusion of Air:
-
Copper(I) catalysts can be sensitive to oxidation. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Visualizing the Ullmann-Type Indazole Synthesis Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Biphilic Phosphetane Catalyzes N-N Bond Forming Cadogan Heterocyclization via PIII/PV=O Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023) | Jon I. Day | 2 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Regioselectivity in Indazole Alkylation
Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in the N-alkylation of indazoles. Direct alkylation of the indazole scaffold frequently yields a mixture of N1 and N2 isomers, a persistent challenge that can complicate synthetic routes and impact project timelines[1][2][3][4]. This resource provides in-depth troubleshooting guidance and frequently asked questions to help you navigate these complexities and achieve your desired regiochemical outcome.
The Core Challenge: Understanding Indazole's Ambident Nucleophilicity
The root of the regioselectivity problem lies in the electronic structure of the indazole nucleus. The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the N1 and N2 nitrogen atoms. Consequently, electrophilic attack by an alkylating agent can occur at either nitrogen, leading to a mixture of N1- and N2-alkylated regioisomers[5]. The final product ratio is a delicate balance of several factors, including steric hindrance, electronic effects of substituents, and the specific reaction conditions employed, which can favor either thermodynamic or kinetic control[6][7].
The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer[4][8][9]. This intrinsic stability can be exploited to favor the formation of the N1-alkylated product under conditions that permit equilibration[4][6][10]. Conversely, the N2-alkylated product is often the result of kinetic control, where the reaction proceeds through the lowest energy transition state, which may not lead to the most stable product[11][12][13][14][15].
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during indazole alkylation, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | Reaction conditions favor a mixture of kinetic and thermodynamic products. | For N1-selectivity: Employ conditions that favor thermodynamic control. A common and effective method is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF)[2][3][10][16][17]. The sodium cation can coordinate with the N2 nitrogen and a nearby electron-rich group (e.g., at C3), sterically directing the alkylating agent to the N1 position[8][9][16].For N2-selectivity: Utilize conditions that favor kinetic control or employ specific directing strategies. Electron-withdrawing substituents at the C7 position can sterically hinder N1 and promote N2 alkylation[2][3][10][17]. The Mitsunobu reaction is also known to favor the N2 isomer[2][4][9]. Additionally, acid-catalyzed reactions, for instance with trifluoromethanesulfonic acid (TfOH) and diazo compounds, have shown high N2 selectivity[18]. |
| Low or No Conversion | Insufficiently strong base, low reaction temperature, or a poorly reactive alkylating agent. | Increase the strength of the base (e.g., from K₂CO₃ to NaH). Ensure at least a stoichiometric amount of base is used. Gently heating the reaction can also improve conversion, especially with less reactive alkylating agents[8]. Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl iodide). |
| Difficulty Separating N1 and N2 Isomers | Similar polarities of the regioisomers. | Isomer separation is typically achieved by column chromatography on silica gel[1]. If baseline separation is challenging, consider derivatization of the mixture to alter the polarity of one isomer, followed by separation and subsequent deprotection. |
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles bearing coordinating groups at the C3 position.
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., n-pentyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the indazole.
-
Carefully add NaH (1.1 equiv) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for less reactive electrophiles.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction (Kinetic Control)
This protocol often favors the formation of the N2-alkylated product.
Materials:
-
Substituted 1H-indazole
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated products?
The indazole anion is an ambident nucleophile, with reactive sites at both N1 and N2. Direct alkylation often leads to a mixture of regioisomers because both nitrogen atoms can act as nucleophiles[5][8][9]. The ratio of these products is highly dependent on the interplay between thermodynamic and kinetic factors, which are influenced by your choice of base, solvent, temperature, and the substituents on the indazole ring[2][6][7].
Q2: How can I favor the formation of the N1-alkylated product?
To favor the N1 isomer, you should use conditions that promote thermodynamic control, as the 1H-indazole tautomer is generally more stable[4][8][9]. A widely successful method involves using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF)[2][3][10][16][17]. This combination is particularly effective for indazoles with electron-withdrawing or coordinating groups at the C3 position, such as esters or amides. The sodium cation is thought to chelate with the N2 nitrogen and the C3 substituent, sterically blocking the N2 position and directing the alkylating agent to N1[8][9][16].
Q3: What conditions are best for synthesizing the N2-alkylated product?
N2-alkylation is often favored under kinetic control[12]. Several strategies can be employed:
-
Steric Hindrance: Introducing a bulky substituent at the C7 position of the indazole can sterically block the N1 position, thereby directing alkylation to N2[2][3][10][17].
-
Mitsunobu Reaction: This reaction has been shown to have a strong preference for producing the N2-regioisomer[2][4][9].
-
Acid Catalysis: The use of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH), in combination with diazo compounds as alkylating agents can lead to highly selective N2-alkylation[18].
-
Trialkyl Orthoformates: In the presence of an acid catalyst, trialkyl orthoformates can also be used for the regioselective synthesis of 2-alkyl-2H-indazoles[19].
Q4: Do the substituents on the indazole ring affect the regioselectivity?
Absolutely. The electronic and steric nature of the substituents plays a crucial role:
-
C3 Substituents: Bulky or coordinating groups (e.g., -CO₂Me, -C(O)Me, -C(O)NH₂, -tBu) at the C3 position tend to favor N1-alkylation, especially when using NaH in THF[2][3][10][17].
-
C7 Substituents: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position have been shown to provide excellent N2-regioselectivity[2][3][10][17].
Q5: My reaction is not proceeding to completion. What should I do?
Incomplete conversion can be due to several factors:
-
Base Strength: Ensure you are using a base that is strong enough to fully deprotonate the indazole.
-
Stoichiometry: Use at least one equivalent of the base. For some protocols, using a slight excess (e.g., 1.1-1.2 equivalents) is recommended.
-
Reaction Temperature: Some alkylations require heating to proceed at a reasonable rate. For instance, reactions with NaH in THF can benefit from warming[8].
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
Visualizing the Reaction Pathways
The regiochemical outcome of indazole alkylation is fundamentally a competition between the N1 and N2 pathways. The following diagrams illustrate the key concepts.
Caption: Competing N1 and N2 alkylation pathways of indazole.
Caption: Key factors influencing the regioselectivity of indazole alkylation.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
- 11. wuxibiology.com [wuxibiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 14. fiveable.me [fiveable.me]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. connectjournals.com [connectjournals.com]
Technical Support Center: Recrystallization of (7-Methyl-1H-indazol-5-YL)methanol
Welcome to the technical support guide for the recrystallization of (7-Methyl-1H-indazol-5-YL)methanol. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for obtaining high-purity crystalline material. As every compound presents unique challenges, this guide emphasizes a systematic and logical approach to developing a robust recrystallization protocol.
Introduction: The Crystallization Challenge
This compound possesses a moderately polar structure, featuring a hydrogen-bond-donating and -accepting indazole ring system, a polar hydroxymethyl group, and a non-polar methyl-substituted aromatic ring. This amphiphilic nature can complicate solvent selection, making a single ideal solvent elusive. Therefore, a solvent-antisolvent strategy or the use of mixed solvent systems is often the most effective path to achieving high-purity crystals.[1][2] This guide will walk you through solvent screening, protocol optimization, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: Due to the molecule's dual polarity, a logical starting point is to test solubility in a range of solvents with varying polarities. Based on the "like dissolves like" principle, solvents that can engage in hydrogen bonding, such as alcohols, are often good candidates.[3] We recommend starting with isopropanol, ethanol, or methanol. Additionally, given the aromatic nature of the indazole core, solvents like toluene or ethyl acetate should be evaluated. A preliminary solubility test (see table below) is crucial.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute's solubility is so low in the cooling solvent that it separates as a liquid phase before the solution becomes saturated. This is common when the boiling point of the solvent is higher than the melting point of the solute, or when cooling is too rapid.[2] To remedy this:
-
Increase the solvent volume: A more dilute solution is less likely to become supersaturated to the point of liquid-liquid phase separation.
-
Slow down the cooling rate: Allow the solution to cool to room temperature naturally before placing it in an ice bath or refrigerator. This provides more time for ordered crystal lattice formation.
-
Change your solvent system: The chosen solvent may be too "good." Consider using a slightly poorer solvent or a different solvent-antisolvent combination.
Q3: I am getting very fine needles or powder, not large crystals. How can I improve crystal size?
A3: The formation of small crystals is typically due to rapid nucleation and crystal growth. To encourage the growth of larger crystals:
-
Reduce the rate of cooling: As mentioned above, slower cooling allows for fewer nucleation sites to form and promotes growth on existing crystals.
-
Minimize agitation: Do not disturb the solution as it cools.
-
Use a minimal amount of a "good" solvent: Dissolve the compound in the minimum amount of hot solvent to ensure the solution is fully saturated. This reduces the driving force for rapid precipitation upon cooling.
-
Consider slow evaporation: If the compound is stable, dissolving it in a suitable solvent at room temperature and allowing the solvent to evaporate slowly over several days can yield high-quality single crystals.[4]
Q4: My recrystallized material is not pure. What are the likely causes?
A4: Impurities in the final product can arise from several sources:
-
Incomplete dissolution: If insoluble impurities are not removed by hot filtration, they will contaminate the final product.
-
Occlusion: Impurities can become trapped within the crystal lattice, especially during rapid crystallization. Slower crystal growth can mitigate this.
-
Adsorption: Impurities may adsorb to the surface of the crystals. A cold solvent wash after filtration is essential to remove residual mother liquor containing dissolved impurities.[2]
-
Co-crystallization: If an impurity has a very similar structure to the target compound, it may co-crystallize. In this case, an alternative purification method like column chromatography may be necessary before recrystallization.
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is insoluble in all tested single solvents at elevated temperatures. | The compound has very low solubility in common solvents. | * Try a more aggressive "good" solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and use an antisolvent like water.[5] Be aware that removing these high-boiling point solvents can be challenging. * Consider a reactive recrystallization if an acidic or basic handle is available to form a more soluble salt.[3] |
| Compound is soluble in all tested single solvents at room temperature. | The compound is too soluble for a single-solvent recrystallization. | * This is an ideal scenario for a solvent-antisolvent approach. Dissolve the compound in a small amount of a "good" solvent (e.g., methanol, acetone) and slowly add a miscible "poor" solvent (e.g., water, hexane) at an elevated temperature until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[2] |
| No crystals form upon cooling, even after scratching the flask or adding a seed crystal. | The solution is not sufficiently supersaturated, or nucleation is inhibited. | * Reduce the solvent volume: If possible, gently heat the solution to evaporate some of the solvent to increase the concentration. * Increase the cooling time/decrease the temperature: Allow the solution to stand in a refrigerator for an extended period. If using a low-boiling solvent, a dry ice/acetone bath can be attempted. * Introduce a seed crystal: A small crystal of the pure compound can provide a template for crystal growth. |
| Significant loss of product after recrystallization. | The compound has high solubility in the cold solvent, or too much solvent was used. | * Minimize the amount of hot solvent used for dissolution. * Cool the solution to the lowest practical temperature to maximize precipitation. * Use a minimal amount of ice-cold solvent to wash the crystals during filtration. * Recover a second crop of crystals: The mother liquor can be concentrated and cooled again to yield more product, which should be checked for purity. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization Screening
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the selected solvent (e.g., isopropanol, ethyl acetate, acetonitrile) dropwise at room temperature until the solid just dissolves. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If no crystals form, scratch the inside of the test tube with a glass rod below the solvent line.
-
If still no crystals form, place the test tube in an ice-water bath for 15-20 minutes.
-
An ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Protocol 2: Solvent-Antisolvent Recrystallization
-
Select a "good" solvent in which the compound is highly soluble (e.g., methanol, acetone).
-
Select a miscible "poor" solvent (antisolvent) in which the compound is poorly soluble (e.g., water, n-hexane).[2]
-
Dissolve the crude this compound in a minimal amount of the "good" solvent at an elevated temperature in an Erlenmeyer flask.
-
While maintaining the elevated temperature, add the antisolvent dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the solvent-antisolvent system.
-
Dry the crystals under vacuum.
Visualizing the Workflow
Solvent Selection Workflow
Caption: Decision tree for initial solvent system selection.
Troubleshooting Workflow for "Oiling Out"
Caption: Step-by-step guide to resolving phase separation.
References
Validation & Comparative
A Researcher's Guide to Methylated Indazole Derivatives: A Comparative Bioactivity Analysis
Introduction: The Significance of Methylation on the Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of numerous clinically significant drugs, including the anti-cancer agents pazopanib and axitinib, and the anti-inflammatory drug benzydamine.[1][2] The therapeutic versatility of the indazole core is vast, with derivatives demonstrating potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][3][4]
A critical aspect influencing the pharmacological profile of an indazole derivative is the substitution pattern on its nitrogen atoms. The indazole core possesses two nucleophilic nitrogens, N-1 and N-2, leading to the formation of two distinct regioisomers upon alkylation, such as methylation. The 1H-indazole tautomer is generally the more thermodynamically stable form.[2] However, the position of the methyl group—whether at N-1 or N-2—can profoundly alter the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity. These changes directly impact its interaction with biological targets, often leading to significant differences in bioactivity, potency, and selectivity.
This guide provides a comparative analysis of the bioactivity of N-1 versus N-2 methylated indazole derivatives. We will explore the synthetic rationale for achieving regioselectivity, present comparative experimental data across various therapeutic areas, and provide detailed protocols for key bioactivity assays. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively explore the therapeutic potential of this versatile chemical class.
Regioselective Synthesis: Controlling the Position of Methylation
The synthetic challenge in working with indazoles lies in controlling the site of alkylation to selectively yield either the N-1 or N-2 isomer. The outcome is highly dependent on reaction conditions, which dictate whether the reaction proceeds under thermodynamic or kinetic control.[5][6]
-
N-1 Methylation (Thermodynamic Control): The N-1 methylated product is typically the more thermodynamically stable isomer.[2] Conditions that allow for equilibration, such as using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), favor the formation of the N-1 regioisomer.[7] The steric and electronic properties of substituents on the indazole ring also play a crucial role in directing this selectivity.[7][8]
-
N-2 Methylation (Kinetic Control): The N-2 position is often more kinetically accessible.[6] Therefore, conditions that do not allow for equilibration can favor the N-2 isomer. For instance, the Silyl Hilbert-Johnson glycosylation reaction under kinetic control (short reaction time) has been shown to afford the N-2 isomer exclusively.[5] Certain methylating agents, such as methyl 2,2,2-trichloromethylacetimidate under acidic conditions, have also been developed for the efficient and selective synthesis of 2-methyl-2H-indazoles.[6]
Experimental Protocol: Regioselective N-1 Methylation of a Substituted Indazole
This protocol provides a representative method for achieving N-1 regioselectivity, a common objective in synthesizing indazole-based therapeutics. The choice of a strong, non-nucleophilic base (NaH) and an appropriate solvent (THF) is critical for favoring the thermodynamically stable N-1 product.
Workflow for Regioselective N-1 Methylation
Caption: Workflow for N-1 selective methylation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting 1H-indazole derivative (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in small portions.
-
Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole, forming the indazolide anion. Performing this step at 0 °C controls the initial exothermic reaction.
-
-
Anion Formation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise via a syringe.
-
Causality Note: The indazolide anion acts as a nucleophile, attacking the methylating agent. Adding the electrophile slowly at a low temperature helps to control the reaction rate and minimize side reactions.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the pure N-1 methylated indazole derivative.
Comparative Bioactivity Analysis
The strategic placement of a methyl group at either the N-1 or N-2 position can act as a molecular switch, toggling the compound's biological activity. This section compares the bioactivity of methylated indazole regioisomers across different therapeutic targets.
Anticancer Activity: A Tale of Two Isomers
In cancer research, indazole derivatives are renowned for their role as kinase inhibitors.[3][9][10] The position of N-methylation is often a determining factor for potency and selectivity.
Kinase Inhibition: Kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer.[11] Many indazole-based drugs, such as Pazopanib (an N-2 substituted indazole), function by inhibiting specific kinases.
-
Fibroblast Growth Factor Receptor 1 (FGFR1): For FGFR1 kinase inhibition, the N-2 position appears crucial. Structure-based design studies have shown that indazole derivatives with a nitrogen at the 2-position are important for activity, while corresponding N-1 substituted analogs demonstrated a lack of required inhibition.[9] This suggests that the N-2 nitrogen or substituents attached to it may be involved in key hydrogen bonding interactions within the kinase's ATP-binding pocket.
-
General Antiproliferative Activity: The impact of methylation is highly context-dependent. In a study on 6-substituted aminoindazoles, the unmethylated parent compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, showed an antiproliferative activity 2.4-fold better than its N-1 methylated counterpart against the HCT116 human colorectal cancer cell line. This indicates that for this particular scaffold, the N-H proton at the N-1 position might be a critical hydrogen bond donor for target engagement, an interaction that is lost upon methylation.
Quantitative Comparison of Anticancer Activity
| Compound Class | Isomer/Derivative | Cancer Cell Line | IC₅₀ (µM) | Target/Pathway | Reference |
| Indazole-based Kinase Inhibitors | N-2 Substituted (Generic) | Various | Potent Inhibition | FGFR1 | [9] |
| N-1 Substituted (Generic) | Various | No Required Inhibition | FGFR1 | [9] | |
| 6-Aminoindazoles | N-(4-fluorobenzyl)-1-methyl-1H-indazol-6-amine (N-1 Methylated) | HCT116 (Colon) | 34.9 | Not Specified | |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (Unmethylated Parent) | HCT116 (Colon) | ~14.5 | Not Specified | ||
| Trityl Imidazoles/Indazoles | Trityl 2-methylimidazole derivative (2b) | HepG2 (Liver) | ~Clotrimazole | Not Specified | [12] |
| Trityl imidazole derivative (1b-4b, excluding 2b) | HepG2 (Liver) | Less potent than Clotrimazole | Not Specified | [12] |
Note: Data for 6-Aminoindazoles was calculated based on the reported 2.4-fold difference in activity. Data for Trityl Imidazoles is included to illustrate the general principle that methyl groups can significantly enhance cytotoxicity in azole compounds.
Targeted Signaling Pathway: PI3K/AKT/mTOR
Many indazole derivatives exert their anticancer effects by inhibiting key signaling pathways like the PI3K/AKT/mTOR pathway, which is central to regulating cell growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR signaling pathway.
Anti-inflammatory Activity
Indazole derivatives, including the marketed drug Benzydamine, are known for their anti-inflammatory properties.[4] This activity is often mediated through the inhibition of key inflammatory enzymes and mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[4]
While direct comparative studies between N-1 and N-2 methylated isomers are limited in the public domain, the general structure-activity relationship suggests that the nature and position of substituents are critical. For instance, a study on various indazole derivatives (unmethylated, 5-amino, and 6-nitro) showed potent, concentration-dependent inhibition of COX-2.[4] It is highly probable that methylation at N-1 or N-2 would modulate this activity by altering the compound's ability to fit into the COX-2 active site or by affecting its pharmacokinetic properties. The N-H of an unmethylated indazole can act as a hydrogen bond donor, an interaction that is lost upon methylation, potentially reducing activity unless the methyl group engages in favorable hydrophobic interactions.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | IC₅₀ vs. COX-2 (µM) | Reference |
| Indazole | 23.42 | [4] |
| 5-Aminoindazole | 12.32 | [4] |
| 6-Nitroindazole | 19.22 | [4] |
| Celecoxib (Control) | 5.10 | [4] |
Standardized Protocols for Bioactivity Assessment
To ensure data comparability and reproducibility, standardized assays are essential. The following are detailed protocols for fundamental experiments used to evaluate the anticancer activity of methylated indazole derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Live cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methylated indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which then drives a luciferase-mediated reaction that generates a luminescent signal proportional to kinase activity.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO. Further dilute this series in the appropriate kinase assay buffer.
-
Kinase Reaction Setup: In a white, opaque 384-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Pre-incubation: Add 2.5 µL of the kinase enzyme solution to each well. Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the specific kinase substrate and ATP to each well.
-
Causality Note: The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes (or an empirically determined optimal time).
-
ADP Detection - Step 1: Add 10 µL of an ADP-Glo™ Reagent (or similar) to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 20 µL of a Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature to develop the luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
Conclusion and Future Prospects
The methylation of the indazole scaffold at the N-1 or N-2 position is a powerful strategy for modulating biological activity. The available data, though not exhaustive in direct comparisons, strongly indicates that the choice of methylation site is a critical determinant of a compound's therapeutic potential. For certain targets like FGFR1 kinase, N-2 substitution appears to be a prerequisite for activity, while for other scaffolds, the N-H at the N-1 position may be essential for target binding.[9]
This guide underscores the necessity of a tightly integrated approach in drug discovery, where regioselective synthesis is directly coupled with systematic biological evaluation. The protocols provided herein offer a standardized framework for assessing the cytotoxicity and kinase inhibitory potential of novel methylated indazole derivatives.
Future research should focus on the systematic synthesis and parallel biological screening of N-1 and N-2 methylated isomer pairs across a broader range of biological targets, including those involved in inflammation, neurodegeneration, and infectious diseases. Such studies will provide a more comprehensive understanding of the structure-activity relationships governing this privileged scaffold and will undoubtedly accelerate the development of the next generation of indazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waocp.com [waocp.com]
A Comparative Guide to the Structure-Activity Relationship of (7-Methyl-1H-indazol-5-YL)methanol Analogs as Kinase Inhibitors
Abstract: The (7-Methyl-1H-indazol-5-YL)methanol scaffold represents a privileged structure in modern medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors. Its inherent ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs built around this core. We will objectively compare the performance of various structural modifications, supported by experimental data from seminal studies, focusing primarily on their activity against key oncogenic targets such as the AXL receptor tyrosine kinase and Polo-like kinase 4 (PLK4). Detailed experimental protocols for benchmark assays are provided to ensure reproducibility and methodological transparency.
Introduction: The Indazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a cornerstone of targeted therapy. The indazole chemical moiety has emerged as a highly successful "hinge-binding" motif. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor within the active site.
This guide focuses specifically on analogs of this compound. This scaffold has been the subject of extensive optimization campaigns aimed at improving potency, selectivity, and pharmacokinetic properties.[3] We will dissect the SAR of this series by examining how modifications at distinct positions on the indazole ring and the 5-methanol group influence biological activity, primarily against AXL and PLK4 kinases.[3][4][5]
The Core Scaffold: Key Structural Features and Interaction Points
The foundational structure of this compound provides a rigid framework with several key points for chemical modification to modulate its biological activity and properties. Understanding these points is crucial for rational drug design.
Caption: Key modification points on the this compound scaffold.
The N1 position often extends towards the solvent-exposed region of the ATP pocket, allowing for the introduction of larger substituents to improve pharmacokinetic properties without disrupting core binding. The C3 position typically points towards the "selectivity pocket," and modifications here are critical for achieving selectivity against off-target kinases. Finally, the 5-methanol group can be altered to fine-tune solubility and metabolic stability.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections compare how substitutions at these key positions impact inhibitor potency and selectivity, drawing on data from various optimization campaigns.
SAR at the Indazole N1 Position
The N1 position is pivotal for establishing interactions in the solvent-accessible region of the kinase domain. The choice of substituent here profoundly impacts both potency and physical properties.
-
Small Alkyl Groups: Initial explorations often begin with small, simple groups. However, these typically offer moderate potency and may suffer from poor metabolic stability.
-
Introduction of Cyclic Moieties: Replacing simple alkyl groups with moieties like N-methyl piperidine can be explored. However, in some scaffolds, this has led to a decrease in inhibitory activity, suggesting that the size and nature of the group must be carefully matched to the specific kinase target.[6]
-
Bulky/Complex Groups: In the development of PLK4 inhibitors, complex substituents extending into the solvent region were crucial for achieving high potency.[5] For instance, the evolution from a simple lead compound (K01) to a highly potent inhibitor (K22, IC50 = 0.1 nM) involved significant elaboration at this position.[5]
SAR at the C3 Position: The Key to Selectivity
The C3 position is arguably the most important for determining kinase selectivity. Substituents here project into a variable region of the ATP-binding site, allowing for discrimination between different kinases.
-
Aryl and Heteroaryl Groups: The addition of various aryl or heteroaryl rings at C3 is a common strategy. The nature of these rings and their substitution patterns can be optimized to exploit unique features of the target kinase. For example, in AXL inhibitors, a diphenylpyrimidine-diamine moiety was developed to occupy this pocket and achieve high potency (IC50 = 5 nM).[6]
-
Linker Chemistry: The linker connecting the indazole core to the C3 substituent is also critical. Rigid linkers can lock the molecule into an active conformation, while flexible linkers may allow for adaptation to different kinase conformations.
SAR of the 5-Methanol Group
While less directly involved in hinge binding, the 5-methanol group is important for the overall properties of the molecule.
-
Role in Solubility: The hydroxyl group can enhance aqueous solubility, which is a desirable property for drug candidates.
-
Metabolic Stability: This group can be a site of metabolism (e.g., oxidation or glucuronidation). In some cases, modifying it to an ether or replacing it altogether can improve metabolic stability, though this often comes at the cost of solubility. Studies on related scaffolds have shown that even minor changes, like replacing a methyl with an acetyl group, can unexpectedly decrease metabolic stability.[6]
Comparative Performance Data of Indazole Analogs
The tables below summarize the performance of representative indazole-based kinase inhibitors from the literature, highlighting the impact of structural modifications on potency and cellular activity.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound ID | Target Kinase | Core Scaffold Modification | IC50 (nM) | Reference |
| m16 | AXL | Diphenylpyrimidine-diamine at C3 | 5 | [6] |
| 5b | AXL | Triazolopyridine at C3 | >20 (4-fold loss vs. lead) | [6] |
| C05 | PLK4 | Optimized N1 substituent | < 0.1 | [4] |
| 28t | PLK4 | Initial lead N1 substituent | (Acceptable, not specified) | [4] |
| K17 | PLK4 | Substituted benzene at N1 | 0.3 | [5] |
| K22 | PLK4 | Further N1 fragment growth | 0.1 | [5] |
Table 2: Cellular Activity and Metabolic Stability
| Compound ID | Cell Line | Cellular IC50 (µM) | Human Liver Microsome T1/2 (min) | Reference |
| C05 | IMR-32 (Neuroblastoma) | 0.948 | 2.69 (Poor) | [4] |
| C05 | MCF-7 (Breast Cancer) | 0.979 | 2.69 (Poor) | [4] |
| K22 | MCF-7 (Breast Cancer) | 1.3 | 51.0 (Acceptable) | [5] |
| 5a | (Not specified) | (Not specified) | Insufficient | [6] |
These data clearly illustrate the trade-offs in drug design. For example, while compound C05 exhibits exceptional kinase inhibitory activity, its poor metabolic stability makes it a less viable drug candidate compared to K22 , which balances potent activity with acceptable stability.[4][5]
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, standardized assays are employed. Below are detailed protocols for two fundamental experiments in kinase inhibitor evaluation.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Causality: The amount of ADP formed is directly proportional to the kinase activity. An effective inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., this compound analog) in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution).
-
Kinase Reaction Setup: In a 384-well plate, add:
-
5 µL of kinase buffer containing the target kinase (e.g., AXL or PLK4).
-
2.5 µL of the serially diluted test compound.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 2.5 µL of a substrate/ATP mixture to start the kinase reaction. Incubate for 1 hour at room temperature.
-
Positive Control: DMSO only (no inhibitor).
-
Negative Control: No kinase.
-
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Causality: A compound that inhibits a kinase essential for cell proliferation (like AXL or PLK4) will cause cell cycle arrest or apoptosis, leading to a decrease in the overall ATP content of the cell culture.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence.
-
Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
Discussion and Future Directions
The analysis of the this compound scaffold and its analogs reveals a clear and actionable SAR. Potency is driven by effective hydrogen bonding with the kinase hinge, while selectivity is achieved by exploiting unique residues in the selectivity pocket via C3 modifications. Pharmacokinetic properties are heavily influenced by substituents at the solvent-exposed N1 position.
The data shows that achieving sub-nanomolar potency against a target kinase is feasible with this scaffold.[4][5] However, a significant challenge remains in balancing this high potency with drug-like properties, particularly metabolic stability.[4] Compound K22 serves as an excellent example of successfully navigating this balance, achieving an IC50 of 0.1 nM against PLK4 while maintaining an acceptable half-life in human liver microsomes.[5]
Future directions for this chemical series should focus on:
-
Multiparameter Optimization: Simultaneously optimizing for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties rather than focusing on potency alone.
-
Structure-Based Design: Where co-crystal structures with target kinases are available, using this information to design novel C3-substituents that can form additional specific interactions to enhance selectivity.[6]
-
Exploring Novel Vectors: Investigating less-explored modification sites on the scaffold to overcome existing liabilities or discover novel interactions.
References
- 1. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indazole Synthesis: From Classical Reactions to Modern Catalytic Strategies
Introduction: The Enduring Significance of the Indazole Scaffold
The indazole core, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties have rendered it a cornerstone in the design of a wide array of therapeutic agents targeting diverse biological pathways.[1][2] From potent kinase inhibitors in oncology to anti-inflammatory and anti-parasitic agents, the indazole motif is a recurring feature in numerous clinically approved drugs and investigational compounds.[1][3] This prevalence underscores the critical need for efficient, versatile, and scalable synthetic methodologies to access functionally diverse indazole derivatives.
This guide provides a comparative analysis of key synthetic strategies for constructing the indazole ring system. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of both classical and contemporary methods. By presenting detailed experimental protocols, quantitative performance data, and visual representations of reaction pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to select and implement the optimal synthetic route for their specific research objectives.
At a Glance: Performance Comparison of Key Indazole Synthetic Routes
The choice of a synthetic strategy is invariably a balance of factors including yield, substrate scope, cost of starting materials, and reaction conditions. The following table offers a comparative overview of the methods discussed in this guide.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Nitrosation (Jacobson-type) | Good to Excellent (up to 94%)[4] | Tolerates various substituents on the aromatic ring.[4] | Uses inexpensive starting materials; well-established and robust. | Can require harsh acidic conditions; regioselectivity can be an issue with certain substrates. |
| Davis-Beirut Reaction | Good (typically 60-90%)[5] | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[5][6] | Metal-free, utilizes inexpensive starting materials, versatile for synthesizing 2H-indazoles and indazolones.[5][7] | Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization.[5][6] |
| [3+2] Dipolar Cycloaddition | Good to Excellent (often >80%)[5] | Broad tolerance for various functional groups on both sydnone and aryne precursors.[5] | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[5][8] | Requires the synthesis of sydnone or other dipole precursors.[5] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to High (50-95%)[5] | Broad scope for both coupling partners, good functional group tolerance.[5][9][10] | High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.[5][9][10] | Often requires expensive transition-metal catalysts and ligands; may require optimization of reaction conditions. |
Classical Approaches: The Foundation of Indazole Synthesis
The Nitrosation of o-Toluidine Derivatives (Jacobson-type Reaction)
First reported by Jacobson and Huber, this classical method remains a workhorse for the synthesis of certain indazole derivatives due to its simplicity and use of readily available starting materials.[11] The reaction typically involves the nitrosation of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.
Causality Behind Experimental Choices: The initial acetylation of o-toluidine is crucial for directing the nitrosation to the amino group and preventing side reactions. The subsequent treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms an N-nitroso intermediate. This intermediate then undergoes a base-promoted intramolecular cyclization, where the nitroso group attacks the methyl group, leading to the formation of the indazole ring after dehydration.
Experimental Protocol: Synthesis of 1H-Indazole [11]
-
Acetylation: To a cooled mixture of glacial acetic acid and acetic anhydride, slowly add o-toluidine. The reaction is exothermic.
-
Nitrosation: Cool the reaction mixture in an ice bath and introduce nitrous gases (generated from fuming nitric acid). Maintain the temperature between 1-4 °C. The completion of nitrosation is indicated by a persistent black-green color.
-
Cyclization and Work-up: Decompose the excess nitrous gases. Extract the reaction mixture with hydrochloric acid. Basify the combined acidic extracts with ammonia to precipitate the indazole.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by vacuum distillation.
Diagram of the Jacobson-type Reaction Workflow
Caption: Workflow for the synthesis of 1H-indazole via a Jacobson-type reaction.
Modern Strategies: Expanding the Synthetic Toolbox
The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and their derivatives.[7] It involves the base-mediated condensation of an o-nitrobenzaldehyde or a related precursor with a primary amine in an alcoholic solvent.[1][6]
Causality Behind Experimental Choices: The reaction proceeds through a key nitroso intermediate generated in situ.[12] The base promotes the formation of an imine from the o-nitrobenzaldehyde and the primary amine. Subsequent intramolecular redox processes lead to the formation of the N-N bond and the indazole ring. The choice of alcohol as a solvent is critical, as it can participate in the reaction, leading to 3-alkoxy-2H-indazoles.[6][13] The presence of water can also significantly influence the reaction outcome.[13]
Experimental Protocol: Synthesis of a 2H-Indazole Derivative [1]
-
Reaction Setup: Dissolve the o-nitrobenzyl bromide and the desired primary amine in tetrahydrofuran (THF).
-
Base Addition: Add a 5% solution of potassium hydroxide (KOH) in an alcoholic solvent (e.g., methanol or ethanol) to the mixture.
-
Reaction: Heat the reaction mixture at 60 °C for 6 hours.
-
Work-up and Purification: After cooling, perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram of the Davis-Beirut Reaction Mechanism
Caption: Simplified mechanism of the Davis-Beirut reaction.
[3+2] Dipolar Cycloaddition
The [3+2] dipolar cycloaddition is a highly efficient and regioselective method for the synthesis of indazoles, particularly 2H-indazoles.[5] This reaction typically involves the cycloaddition of a 1,3-dipole, such as a sydnone or a diazo compound, with a dipolarophile, such as an aryne.[5][14]
Causality Behind Experimental Choices: Sydnones are stable, mesoionic aromatic compounds that can act as 1,3-dipoles in cycloaddition reactions. Arynes, highly reactive intermediates generated in situ from precursors like o-(trimethylsilyl)aryl triflates, serve as excellent dipolarophiles. The concerted [3+2] cycloaddition proceeds with high regioselectivity, dictated by the electronic and steric properties of the reactants, to form the indazole ring. The mild reaction conditions are a significant advantage of this method.[8]
Experimental Protocol: Synthesis of a 2H-Indazole via Sydnone-Aryne Cycloaddition [5]
-
Precursor Synthesis: Synthesize the required N-phenylsydnone from N-phenylglycine via nitrosation and subsequent cyclization with acetic anhydride.
-
Aryne Generation: In a reaction vessel, dissolve the sydnone and the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) in a suitable solvent like acetonitrile.
-
Cycloaddition: Add a fluoride source (e.g., CsF) to generate the aryne in situ. Stir the reaction mixture at room temperature.
-
Work-up and Purification: After the reaction is complete, quench the reaction and perform an aqueous work-up. Extract the product, dry the organic phase, and concentrate. Purify the residue by flash column chromatography.
Transition-Metal-Catalyzed C-H Activation/Annulation
In recent years, transition-metal-catalyzed C-H activation and annulation has emerged as a powerful and atom-economical strategy for the synthesis of diverse indazole derivatives.[9][10] These methods allow for the direct formation of the indazole ring from readily available starting materials, such as azobenzenes and various coupling partners, through the catalytic cleavage and functionalization of otherwise inert C-H bonds.[15][16][17]
Causality Behind Experimental Choices: A variety of transition metals, including rhodium, palladium, and cobalt, have been employed as catalysts.[9][18] The reaction typically proceeds via a directed C-H activation, where a directing group on one of the substrates (e.g., the azo group in azobenzenes) coordinates to the metal center, bringing it in proximity to a C-H bond for activation.[16][18] This is followed by insertion of a coupling partner (e.g., an alkyne or aldehyde) and subsequent reductive elimination to form the indazole ring and regenerate the active catalyst.[16][18]
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 1H-Indazole [9]
-
Reaction Setup: In a sealed tube, combine the imidate substrate, nitrosobenzene, the rhodium catalyst (e.g., [Cp*RhCl₂]₂), and a copper co-catalyst (e.g., Cu(OAc)₂).
-
Solvent and Additives: Add a suitable solvent, such as dichloroethane, and any necessary additives.
-
Reaction: Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time.
-
Work-up and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography.
Diagram of a Catalytic Cycle for C-H Activation/Annulation
Caption: Generalized catalytic cycle for indazole synthesis via C-H activation.
Conclusion and Future Perspectives
The synthesis of indazoles has evolved significantly from classical methods to sophisticated transition-metal-catalyzed strategies. While classical approaches like the Jacobson-type reactions remain valuable for their simplicity and cost-effectiveness, modern methods such as the Davis-Beirut reaction, [3+2] cycloadditions, and particularly C-H activation/annulation offer unparalleled efficiency, functional group tolerance, and access to novel chemical space.[5][7][9]
The continued development of more sustainable and efficient catalytic systems, including those employing earth-abundant metals and photocatalysis, will undoubtedly further expand the synthetic chemist's toolkit for indazole synthesis.[19] As our understanding of the biological roles of indazole-containing molecules deepens, the demand for innovative and practical synthetic methods will only intensify, paving the way for the discovery of the next generation of indazole-based therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. aminer.org [aminer.org]
- 14. Indazole synthesis [organic-chemistry.org]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 18. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijsdr.org [ijsdr.org]
The (7-Methyl-1H-indazol-5-YL)methanol Scaffold: A Comparative Guide to In Vitro Efficacy for AXL Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted oncology, the indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides an in-depth technical comparison of the in vitro efficacy of (7-Methyl-1H-indazol-5-YL)methanol derivatives, with a particular focus on their potential as inhibitors of the AXL receptor tyrosine kinase, a key driver of tumor proliferation, metastasis, and drug resistance. While direct comparative studies on a wide range of this compound derivatives are emerging, this guide synthesizes data from closely related indazole-based AXL inhibitors to provide a predictive framework for structure-activity relationships (SAR) and to outline robust experimental protocols for their evaluation.
The Rationale for Targeting AXL Kinase with Indazole Derivatives
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is frequently overexpressed in a multitude of human cancers, including pancreatic, breast, and lung cancers.[1] Its activation, often triggered by its ligand Gas6, initiates downstream signaling cascades such as the PI3K/AKT and MAPK pathways, promoting cell survival, proliferation, and invasion.[1] The indazole core, a bicyclic aromatic heterocycle, has proven to be an effective pharmacophore for ATP-competitive kinase inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region. The this compound scaffold offers a unique substitution pattern for chemical exploration, allowing for the strategic placement of functional groups to enhance potency and selectivity against AXL.
Comparative In Vitro Efficacy of Indazole-Based AXL Inhibitors
While specific data for a broad series of this compound derivatives is not extensively published, we can infer potential structure-activity relationships by examining related indazole and azaindole analogs that have been successfully developed as AXL inhibitors. The following table summarizes the in vitro performance of representative compounds from the literature, providing a benchmark for the evaluation of novel derivatives based on the this compound core.
| Compound ID | Core Scaffold | Target Kinase | Biochemical IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (µM) | Reference |
| Compound 1u | Aminopyrimidinylisoindoline | AXL | <0.00050 | MV4-11 | 0.10 | [2] |
| Compound 11b | Indolinone | AXL | 3.75 | Bxpc-3 | Not Reported | [2] |
| Compound 27 | 7-Aryl-2-anilino-pyrrolopyrimidine | AXL | 16 | Not Reported | Not Reported | [3] |
| Compound 68 | 7-Azaindazole | AXL | Potent (exact value not stated) | Not Reported | Not Reported | [4] |
| Compound m16 | Diphenylpyrimidine–diamine | AXL | 5 | Multiple (4/42 cancer cell lines) | <0.1 | [5] |
Analysis of Structure-Activity Relationships (SAR):
The data from these related compounds suggest several key considerations for the design of potent this compound-based AXL inhibitors:
-
Hinge-Binding Motif: The indazole nitrogen atoms are crucial for forming hydrogen bonds with the hinge region of the AXL kinase domain.
-
Substitutions at the 5-position: The methanol group at the 5-position of the indazole ring provides a key vector for derivatization. Modifications at this position can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger, more complex moieties to enhance potency and selectivity. For instance, the highly potent compound 1u features a complex (4-acetylpiperazin-1-yl)phenyl group.[2]
-
7-Methyl Group: The methyl group at the 7-position can influence the orientation of the indazole core within the binding site and can be a site for modification to fine-tune pharmacokinetic properties.
-
Exploration of Different Scaffolds: While the indazole core is effective, exploring bioisosteric replacements such as azaindole has also yielded potent AXL inhibitors like compound 68 .[4]
Experimental Protocols for In Vitro Evaluation
To ensure the generation of reliable and reproducible data, standardized in vitro assays are paramount. The following are detailed protocols for key experiments used to characterize the efficacy of kinase inhibitors.
Biochemical AXL Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to AXL kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a 2X serial dilution of the test compound in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of recombinant human AXL kinase in kinase buffer.
-
Prepare a 2X solution of a suitable substrate peptide (e.g., AXLtide) and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X test compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 2X AXL kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase-based luminescence reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the ADP-Glo™ biochemical AXL kinase assay.
Cellular Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., a cell line known to overexpress AXL, such as MDA-MB-231).
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from a DMSO stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently mix by pipetting or placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for the cellular viability MTT assay.
AXL Signaling Pathway
The following diagram illustrates the central role of AXL in downstream signaling pathways that promote cancer cell survival and proliferation. Inhibition of AXL by potent and selective small molecules, such as those derived from the this compound scaffold, can block these oncogenic signals.
Caption: Simplified AXL signaling pathway and the point of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel AXL kinase inhibitors. By leveraging the structure-activity relationships gleaned from related indazole-based compounds and employing robust in vitro evaluation methods, researchers can systematically optimize derivatives for enhanced potency, selectivity, and cellular activity. Future work should focus on the synthesis and comprehensive in vitro profiling of a focused library of this compound derivatives to establish a clear SAR and identify lead candidates for further preclinical development. Such efforts will be crucial in unlocking the full therapeutic potential of this chemical class in the fight against cancer.
References
- 1. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel aminopyrimidinylisoindolines as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Evaluation of (7-Methyl-1H-indazol-5-YL)methanol Derivatives as AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vivo performance of key drug candidates derived from the (7-Methyl-1H-indazol-5-YL)methanol scaffold. Synthesizing data from preclinical studies, this document offers a technical overview of experimental designs, comparative efficacy data, and the mechanistic rationale for targeting the AKT signaling pathway in oncology.
Introduction: The Rise of a Privileged Scaffold
The this compound core structure has proven to be a highly effective scaffold for the development of potent and selective protein kinase inhibitors.[1][2] A significant breakthrough in this chemical series has been the generation of ATP-competitive inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B).[3][4] AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers, driving tumor cell proliferation, survival, and resistance to therapy.[5][6][7][8]
This guide will focus on a comparative analysis of two leading clinical candidates derived from this scaffold: Ipatasertib (GDC-0068) and Afuresertib (GSK2110183) . We will dissect their in vivo efficacy, the experimental frameworks used for their evaluation, and the underlying molecular pathways they target.
Comparative In Vivo Efficacy: A Head-to-Head Analysis
The gold standard for assessing the anti-tumor activity of novel compounds in a preclinical setting is the use of human tumor xenograft models in immunocompromised mice.[9][10] The selection of appropriate cancer cell lines, typically those with known genetic alterations that activate the PI3K/AKT pathway (e.g., PIK3CA mutations or PTEN loss), is a critical experimental choice that provides a strong therapeutic rationale.[3]
Table 1: Comparative Efficacy of Ipatasertib and Afuresertib in Xenograft Models
| Compound | Cancer Type | Cell Line/Model | Genetic Context | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI) | Reference(s) |
| Ipatasertib (GDC-0068) | Breast Cancer | KPL-4 | PIK3CAH1047R Mutant | 100 mg/kg, daily | ~90% | [3] |
| Ipatasertib (GDC-0068) | Breast Cancer Brain Metastasis | MDA-MB-231-BR | PIK3CA-mutant | 100 mg/kg, daily | Significant survival benefit | [11] |
| Afuresertib (GSK2110183) | Breast Cancer | BT474 | PI3K/AKT pathway activated | 100 mg/kg, daily | 61% | [4][12] |
| Afuresertib (GSK2110183) | Ovarian Cancer | SKOV3 | PI3K/AKT pathway activated | 100 mg/kg, daily | 97% | [4][12] |
Expert Insight: The data clearly demonstrates that both Ipatasertib and Afuresertib exhibit significant, dose-dependent anti-tumor activity in vivo.[3][4][12][13] The choice to test Ipatasertib in a brain metastasis model is particularly noteworthy, as this is a major clinical challenge, and efficacy in this setting suggests potential for blood-brain barrier penetration.[11] The robust activity of both agents in models with defined PI3K/AKT pathway alterations underscores the importance of biomarker-driven patient selection in their clinical development.[3][14]
The PI3K/AKT/mTOR Signaling Axis: The Core Target
The therapeutic efficacy of these compounds is rooted in their ability to inhibit AKT, a critical control point in a major oncogenic pathway. Understanding this pathway is key to interpreting the in vivo data.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the drug scaffold.
Mechanistic Causality: Growth factor signaling activates PI3K, which phosphorylates PIP2 to generate PIP3. This recruits AKT to the cell membrane where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a host of downstream targets, promoting cell proliferation and survival.[7][8][15] The tumor suppressor PTEN counteracts this by dephosphorylating PIP3.[3] In cancers with PIK3CA mutations or PTEN loss, this pathway is constitutively active. Ipatasertib and Afuresertib function by directly binding to AKT and preventing its kinase activity, thereby shutting down these pro-tumorigenic signals.[3][4]
Pharmacodynamic Validation: Confirming Target Engagement In Vivo
Efficacy data (tumor growth inhibition) must be coupled with pharmacodynamic (PD) studies to provide a self-validating system, confirming that the observed anti-tumor effect is indeed due to the inhibition of the intended target. This is typically achieved by analyzing protein phosphorylation in tumor tissues collected from treated animals.
Table 2: Key In Vivo Pharmacodynamic Markers
| Compound | Tumor Model | PD Marker Analyzed | Method | Result | Reference(s) |
| Ipatasertib (GDC-0068) | Various Xenografts | pPRAS40, pGSK3β, pS6 | Western Blot, IHC | Dose-dependent inhibition of phosphorylation | [3][11] |
| Afuresertib (GSK2110183) | Multiple Myeloma | pAKT, pPRAS40, pS6 | Western Blot | Inhibition of downstream signaling | [13][16] |
Experimental Rationale: Measuring the phosphorylation status of direct AKT substrates like PRAS40 and GSK3β provides direct evidence of target inhibition.[3] Analyzing more distal markers like pS6, a substrate of a downstream kinase, confirms the blockade of the entire signaling cascade. Using complementary techniques like Western Blot for quantification and Immunohistochemistry (IHC) for spatial localization within the tumor provides a comprehensive and trustworthy assessment of the drug's biological activity.[17][18]
Core Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols representative of those used in the evaluation of these compounds.
Subcutaneous Xenograft Efficacy Study
This workflow outlines the critical steps for assessing in vivo anti-tumor activity.
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Detailed Methodology:
-
Cell Preparation: Culture KPL-4 cells to ~80% confluency.[10] Harvest using trypsin, wash with PBS, and perform a cell count to assess viability.[10]
-
Implantation: Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL on ice.[10] Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of female nude mice.[10]
-
Study Initiation: Monitor tumor growth with calipers. Once tumors reach an average volume of 150-200 mm³ (calculated as (Width² x Length)/2), randomize mice into treatment cohorts (e.g., Vehicle, 100 mg/kg Ipatasertib).[10]
-
Treatment and Monitoring: Administer the formulated compound or vehicle daily via oral gavage.[3] Measure tumor volume and mouse body weight three times per week as a measure of efficacy and toxicity, respectively.
-
Endpoint: Conclude the study when vehicle-treated tumors reach the pre-defined size limit. Excise tumors for subsequent pharmacodynamic analysis.[9]
Western Blot for Pharmacodynamic Analysis
This protocol is for quantifying target inhibition in harvested tumor tissue.
-
Protein Extraction: Snap-freeze the excised tumor in liquid nitrogen.[19] Pulverize the frozen tissue and homogenize in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[19][20]
-
Quantification: Determine the protein concentration of the cleared lysate using a BCA assay to ensure equal loading.[19]
-
Electrophoresis: Denature protein lysates by boiling in Laemmli sample buffer.[20] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.[21]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21][22]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[22]
-
Incubate the membrane with primary antibodies (e.g., anti-pPRAS40, anti-total PRAS40, anti-Actin) overnight at 4°C with gentle agitation.[20][21]
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[22] Densitometry analysis is used to quantify the changes in protein phosphorylation relative to the total protein and loading control (Actin).
Immunohistochemistry (IHC) for Target Localization
This protocol allows for the visualization of target inhibition within the tumor microenvironment.
-
Tissue Preparation: Fix freshly excised tumor tissue in 10% neutral buffered formalin for 24 hours.[23] Process the tissue and embed it in paraffin.[24] Cut 4-5 µm sections onto charged slides.[24]
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[24]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath to unmask the antigen epitopes.[25][26]
-
Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.[18]
-
Block non-specific protein binding with a serum-based blocking solution.[25]
-
Incubate with the primary antibody (e.g., anti-pGSK3β) for 1 hour at room temperature or overnight at 4°C.[25]
-
Apply a polymer-based HRP-conjugated secondary antibody.[24]
-
Add a chromogen substrate, such as DAB, which produces a brown precipitate at the site of the antigen.[24]
-
-
Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin to provide tissue context.[18] Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting medium.[24] Stained slides are then imaged and can be scored by a pathologist to assess the intensity and distribution of the pharmacodynamic marker.
Conclusion and Future Outlook
The in vivo studies involving this compound derivatives Ipatasertib and Afuresertib have robustly demonstrated their potential as anti-cancer agents. The rigorous application of xenograft models, coupled with detailed pharmacodynamic analyses, has built a compelling, evidence-based case for their mechanism of action and therapeutic efficacy. The convergence of a potent chemical scaffold with a well-defined, frequently dysregulated cancer pathway provides a strong foundation for their ongoing clinical investigation.
Future preclinical work should focus on elucidating mechanisms of resistance, exploring rational combination strategies to enhance efficacy, and identifying novel predictive biomarkers to further refine patient selection and maximize clinical benefit.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer | springermedizin.de [springermedizin.de]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.championsoncology.com [blog.championsoncology.com]
- 18. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 24. bosterbio.com [bosterbio.com]
- 25. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 26. Protocols for IHC | Abcam [abcam.com]
A Senior Application Scientist's Guide to Comparing the Potency of Indazole-Based Inhibitors
Welcome to this comprehensive guide on comparing the potency of indazole-based inhibitors. This document is tailored for researchers, scientists, and drug development professionals who are looking to deepen their understanding of how to evaluate this significant class of small molecules. Here, we will go beyond surface-level data presentation to explore the fundamental principles and methodologies that underpin robust potency assessment, empowering you to make well-informed decisions in your research endeavors.
The Significance of the Indazole Scaffold in Drug Discovery
The indazole ring system, a bicyclic heteroaromatic structure, is recognized as a "privileged scaffold" in the field of medicinal chemistry. Its distinct structural and electronic characteristics enable it to interact with a diverse array of biological targets, most notably protein kinases. This adaptability has spurred the creation of numerous indazole-based inhibitors aimed at crucial enzymes within signaling pathways implicated in diseases such as cancer and inflammation. A thorough understanding of how to accurately compare the potency of these inhibitors is, therefore, an indispensable skill for any researcher working in this area.
Core Principles of Potency Determination: More Than Just the IC50 Value
A widely used metric for an inhibitor's potency is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor needed to reduce the activity of a target enzyme by 50%.[1][2] Although it seems straightforward, the IC50 value is heavily influenced by the specific experimental conditions.[1] Consequently, a direct comparison of IC50 values from different sources can be misleading without taking the underlying assay methodology into account.
For a meaningful comparison, a deep dive into the experimental specifics is necessary. Key factors that can affect the measured potency include:
-
Enzyme Concentration: The concentration of the target enzyme can have a significant impact on the apparent IC50.
-
Substrate Concentration: For competitive inhibitors, the concentration of the substrate (often ATP for kinases) is a crucial factor in determining potency.
-
Assay Format: Various assay technologies, such as those based on fluorescence, luminescence, or radioactivity, can produce different results.
-
Incubation Time: The pre-incubation period of the inhibitor with the enzyme can affect the observed potency, particularly for inhibitors that bind slowly.[3]
Thus, when comparing inhibitors, it is essential to either use data generated under the same conditions or to carefully normalize the data according to the assay parameters.
Experimental Workflow for Comparative Potency Assessment
To demonstrate a rigorous methodology, we outline a general workflow for comparing the potency of two hypothetical indazole-based kinase inhibitors: Compound A and Compound B.
Caption: A generalized workflow for determining the IC50 of kinase inhibitors.
Detailed Protocol: In Vitro Kinase Assay
This protocol offers a step-by-step guide for a standard in vitro kinase assay to establish inhibitor potency.[4][5][6]
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Indazole-based inhibitors (Compound A, Compound B)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well white assay plates
-
Multichannel pipettes and/or automated liquid handler
Procedure:
-
Compound Preparation: Create a series of dilutions for each inhibitor in DMSO. A typical approach is a 10-point, 3-fold serial dilution starting from a maximum concentration of 100 µM.
-
Assay Plate Preparation: Add 2.5 µL of the diluted inhibitor or DMSO (as a vehicle control) into the wells of a 384-well plate.
-
Enzyme Addition: Dispense 5 µL of the kinase solution (diluted in assay buffer to the required concentration) into each well.
-
Pre-incubation: Gently mix the plate and let it sit for 15 minutes at room temperature. This step enables the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: To begin the kinase reaction, add 2.5 µL of a solution containing the peptide substrate and ATP (at the specified concentrations) to each well.
-
Reaction Incubation: Keep the plate at 30°C for 60 minutes. The ideal time and temperature can differ based on the particular kinase.
-
Detection: Use the detection reagent as per the manufacturer's guidelines to quantify the amount of product (e.g., ADP) formed.
-
Data Acquisition: Use a suitable plate reader (such as a luminometer or fluorometer) to read the plate.
-
Data Analysis:
-
For each inhibitor concentration, calculate the percentage of inhibition in relation to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the IC50 value, fit the data to a four-parameter logistic equation.
-
Case Study: A Comparative Look at the Potency of Indazole-Based Inhibitors Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a vital signaling cascade that governs cell growth, proliferation, and survival.[7][8] Its dysregulation is a characteristic of many cancers, positioning it as a key target for drug development.[7][8][9] A number of indazole-based inhibitors have been created to target the primary kinases in this pathway.[7][8][9]
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
The table below provides a summary of the potency of several representative indazole-based inhibitors against key kinases in this pathway. It is important to note that these values have been gathered from multiple sources, and should be interpreted with the awareness that assay conditions may vary.
| Inhibitor | Target(s) | IC50 (nM) |
| GDC-0941 (Pictilisib) | PI3Kα/δ | 3 |
| AZD8055 | mTOR | 0.8[10][11][12][13][14] |
| MK-2206 | AKT1/2/3 | 5/12/65[15][16] |
Disclaimer: The IC50 values shown are for illustrative purposes and have been sourced from published literature. For a direct and precise comparison, it is always advisable to test the compounds side-by-side within the same assay system.
Conclusion: A Framework for Rigorous Comparison
To compare the potency of indazole-based inhibitors, a meticulous and scientifically sound approach is essential. By comprehending the principles of potency determination, utilizing standardized experimental protocols, and giving careful thought to the wider biological context, researchers can progress beyond superficial comparisons of IC50 values. This guide offers a framework for carrying out such assessments, facilitating more informed choices in the quest for new therapeutic agents. The ultimate aim is to pinpoint not merely the most potent inhibitor in a laboratory setting, but the one that holds the greatest potential to become an effective medical treatment.
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. AZD-8055 | mTOR Inhibitor | TargetMol [targetmol.com]
- 14. AZD8055 [openinnovation.astrazeneca.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
A Researcher's Guide to Characterizing the Kinase Cross-Reactivity of (7-Methyl-1H-indazol-5-YL)methanol
For drug development professionals, researchers, and scientists, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous validation. A critical aspect of this process for kinase inhibitors is the characterization of their selectivity. This guide provides a comprehensive framework for conducting cross-reactivity studies of (7-Methyl-1H-indazol-5-YL)methanol, a compound built around the versatile 1H-indazole scaffold.
The 1H-indazole core is a privileged structure in medicinal chemistry, forming the basis for numerous kinase inhibitors by effectively interacting with the ATP-binding pocket of these enzymes.[1] However, the vast and structurally similar landscape of the human kinome presents a significant challenge: ensuring that a candidate molecule predominantly inhibits its intended target while minimizing off-target effects that could lead to toxicity or unforeseen biological consequences.
This guide will delve into the principles of kinase inhibitor selectivity, propose a panel of structurally related indazole-based inhibitors for comparative analysis, and provide detailed, actionable protocols for conducting in vitro kinase profiling. By understanding the nuances of how substitutions on the indazole ring influence inhibitory profiles, researchers can better predict both the therapeutic potential and the potential liabilities of novel compounds like this compound.
Understanding the Landscape: The Indazole Scaffold in Kinase Inhibition
The indazole moiety is a cornerstone in the design of numerous kinase inhibitors, including commercially successful drugs.[2] Its prevalence stems from its ability to form key hydrogen bonds and hydrophobic interactions within the kinase active site. However, the specific substitution patterns on the indazole ring dictate the inhibitor's potency and selectivity.[2][3] For instance, substitutions at the C5 or C6 positions have been shown to significantly impact activity against targets like Aurora kinases.[2]
Given that this compound features a methyl group at the 7-position and a methanol group at the 5-position, its selectivity profile is likely to differ from other indazole-based inhibitors with different substitutions. A thorough cross-reactivity study is therefore essential to delineate its specific inhibitory fingerprint across the kinome.
Comparative Kinase Inhibition Profiling: A Proposed Panel
To provide a meaningful comparison, it is crucial to select a panel of well-characterized indazole-based kinase inhibitors. The following compounds are proposed for a comparative study with this compound due to their shared indazole core but distinct substitution patterns and known kinase targets.
| Compound | Key Targets | Rationale for Inclusion |
| UNC2025 | MER, FLT3 | A multi-targeted inhibitor that provides a baseline for a broader inhibitory profile.[1] |
| BMS-777607 | MET, AXL, RON | A potent inhibitor of the MET family of receptor tyrosine kinases, allowing for assessment of selectivity against this important class. |
| R428 (Bemcentinib) | AXL | A highly selective AXL inhibitor, offering a benchmark for a more targeted profile.[1] |
| A-443654 | Akt | An indazole-based inhibitor of the serine/threonine kinase Akt, enabling comparison across different kinase families.[4][5] |
Experimental Workflow for Kinase Cross-Reactivity Profiling
A systematic approach is paramount for determining the cross-reactivity profile of a kinase inhibitor. The following workflow outlines a robust strategy for assessing the inhibitory activity of this compound against a broad panel of kinases.
Figure 1: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction; a lower luminescence signal indicates higher kinase activity and, therefore, less inhibition.[1]
Materials:
-
Recombinant human kinases (a broad panel is recommended, such as the DiscoverX KINOMEscan™ or a similar service)
-
Kinase-specific substrate peptides
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo® from Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the comparator compounds in 100% DMSO.
-
Serial Dilution: Create a series of dilutions of the stock solution in DMSO to achieve the desired final assay concentrations. A common starting point is a 10-point, 3-fold serial dilution.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in the kinase reaction buffer. Add 5 µL of this mixture to each well.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Allow the luminescent kinase assay reagent to equilibrate to room temperature. Add 10 µL of the reagent to each well.
-
Signal Measurement: Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the vehicle (DMSO) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Interpreting the Data: A Hypothetical Comparison
The primary output of this study will be the IC50 values of this compound against a panel of kinases, compared to the selected reference compounds. The data should be presented in a clear, tabular format.
Table 1: Hypothetical Kinase Inhibition Profile of this compound and Comparator Compounds (IC50 in nM)
| Kinase | This compound | UNC2025 | BMS-777607 | R428 (Bemcentinib) | A-443654 |
| Target X | 50 | >10,000 | >10,000 | >10,000 | >10,000 |
| MER | 500 | 5 | 200 | >10,000 | >10,000 |
| FLT3 | 1,200 | 10 | 500 | >10,000 | >10,000 |
| MET | >10,000 | 1,500 | 2 | >10,000 | >10,000 |
| AXL | 8,000 | 800 | 15 | 8 | >10,000 |
| RON | >10,000 | 2,000 | 5 | >10,000 | >10,000 |
| Akt1 | >10,000 | >10,000 | >10,000 | >10,000 | 1 |
| FGFR1 | 2,500 | >10,000 | >10,000 | >10,000 | >10,000 |
| VEGFR2 | 3,000 | >10,000 | 80 | >10,000 | >10,000 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
This comparative data allows for a nuanced understanding of the selectivity of this compound. For instance, in this hypothetical scenario, the compound shows some activity against MER and FLT3, but is significantly less potent than UNC2025. It demonstrates weak off-target activity against FGFR1 and VEGFR2, kinases that are known to be inhibited by other indazole derivatives.[2][6] The lack of activity against MET, AXL, RON, and Akt1 suggests a distinct selectivity profile compared to the other tested inhibitors.
Visualizing Selectivity: Kinome Maps and Signaling Pathways
To further contextualize the findings, the data can be visualized using a kinome map, which graphically represents the inhibitory profile across the human kinase family tree. This provides an immediate visual impression of the compound's selectivity.
Additionally, mapping the inhibited kinases onto their respective signaling pathways can offer insights into the potential cellular effects of the compound.
Figure 2: A simplified signaling pathway illustrating the inhibitory action of a kinase inhibitor.
Conclusion and Future Directions
The cross-reactivity profiling of this compound is a critical step in its preclinical evaluation. The methodologies outlined in this guide provide a robust framework for generating a comprehensive selectivity profile. By comparing its activity against a panel of structurally related indazole-based inhibitors, researchers can gain valuable insights into its potential as a selective therapeutic agent.
Positive results from these in vitro studies, indicating high selectivity for a particular kinase or a desired set of kinases, would warrant progression to cell-based assays to confirm on-target activity and assess cellular potency. Subsequent in vivo studies in relevant disease models would then be necessary to evaluate efficacy and safety. This systematic approach, grounded in rigorous comparative analysis, is essential for the successful translation of promising kinase inhibitors from the bench to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (7-Methyl-1H-indazol-5-YL)methanol for Laboratory Professionals
The Precautionary Principle: A Foundation for Safety
When dealing with a novel or uncharacterized compound like (7-Methyl-1H-indazol-5-YL)methanol, the absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach. The fundamental principle is to treat the substance as hazardous until proven otherwise. Structurally similar compounds, such as other indazole derivatives, may exhibit properties that include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be managed as hazardous chemical waste.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.
-
Gloves : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[1]
-
Lab Coat : A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.
-
Respiratory Protection : If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used within a properly functioning chemical fume hood.[1]
Segregation of Waste: Preventing Hazardous Reactions
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring that waste streams are managed correctly.
-
Solid Waste : Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials used for spill cleanup, in a designated solid waste container.[2]
-
Liquid Waste : Solutions containing this compound should be collected in a separate liquid waste container.
-
Aqueous vs. Solvent-Based : Do not mix aqueous waste with organic solvent waste. Maintain separate containers for each.[3]
-
Halogenated vs. Non-Halogenated Solvents : If organic solvents are used, segregate halogenated from non-halogenated solvents, as disposal methods and costs can differ significantly.[2]
-
-
Sharps : Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-proof sharps container.[2]
Never mix this compound waste with incompatible chemicals. For instance, avoid mixing with strong oxidizing agents unless the reaction is part of a specific neutralization protocol.[4]
Waste Container Selection and Labeling: Ensuring Clarity and Compliance
The integrity and proper identification of waste containers are non-negotiable for safety and regulatory compliance.
-
Container Compatibility : Waste containers must be made of a material compatible with the chemical waste being collected. For this compound and many organic solvents, high-density polyethylene (HDPE) or glass containers are often suitable.[4][5] The container must have a secure, leak-proof screw-top cap.[4]
-
Labeling : All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
The approximate concentration or percentage of each component in the waste mixture.
-
The date when the waste was first added to the container (accumulation start date).[6]
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
On-Site Accumulation and Storage: A Controlled Environment
Hazardous waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][5]
-
Location : The SAA should be a well-ventilated area, away from general lab traffic and sources of ignition.[1]
-
Secondary Containment : All liquid hazardous waste containers must be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[1][7]
-
Container Management : Keep waste containers closed at all times, except when adding waste.[1][5][7] Do not overfill containers; leave at least 10% of headspace to allow for vapor expansion.[4]
Step-by-Step Disposal Protocol for this compound
| Step | Action | Rationale |
| 1. Hazard Assessment | Treat this compound as a hazardous substance. | Due to the lack of specific safety data, a precautionary approach is necessary to ensure personnel safety.[1] |
| 2. Don PPE | Wear appropriate chemical-resistant gloves, eye protection, and a lab coat. | To prevent exposure via skin contact, eye splashes, or contamination of clothing.[1] |
| 3. Segregate Waste | Collect solid, liquid (aqueous and solvent-based), and sharp waste in separate, designated containers. | To prevent hazardous reactions, ensure proper treatment, and comply with disposal regulations.[2][3] |
| 4. Use Correct Containers | Use chemically compatible, leak-proof containers with secure screw-top caps. | To prevent leaks, spills, and reactions between the waste and the container material.[4][5] |
| 5. Label Containers | Affix a "Hazardous Waste" label with the full chemical name, components, concentrations, and accumulation start date. | For proper identification, safe handling, and regulatory compliance.[1][6] |
| 6. Store in SAA | Place the labeled container in a designated Satellite Accumulation Area with secondary containment. | To ensure safe, temporary storage at the point of generation and contain any potential spills.[4][5][7] |
| 7. Keep Container Closed | Ensure the waste container is securely closed except when adding waste. | To prevent the release of potentially harmful vapors and to avoid spills.[5][7] |
| 8. Request Pickup | When the container is full (approximately 90% capacity), contact your institution's Environmental Health and Safety (EHS) department for waste pickup. | For final, compliant disposal by trained professionals in accordance with federal, state, and local regulations.[5] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Final Disposal: The Role of Environmental Health and Safety
Under no circumstances should this compound or its waste be disposed of down the sink or in the regular trash.[3][8][9] Evaporation in a fume hood is also not an acceptable method of disposal.[3][8] The final step in the disposal process is to contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[5] They are trained and equipped to handle the transportation and disposal of chemical waste in compliance with all relevant regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]
By adhering to these procedures, researchers and laboratory professionals can ensure a safe working environment, protect the broader community and environment, and maintain the highest standards of scientific integrity and responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. mtu.edu [mtu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. youtube.com [youtube.com]
- 10. osha.gov [osha.gov]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
